molecular formula C11H9BrN2 B232497 4-Bromo-5-phenyl-2-pyridinylamine

4-Bromo-5-phenyl-2-pyridinylamine

Cat. No.: B232497
M. Wt: 249.11 g/mol
InChI Key: FMDFDFCXCHHPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-phenyl-2-pyridinylamine (CAS 107351-80-4) is a chemical compound with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.11 g/mol . This compound belongs to the class of organic compounds known as pyridines, which are heterocyclic aromatic structures of significant importance in medicinal chemistry and drug discovery . The structure incorporates both a bromo substituent and a phenyl ring on the pyridine core, making it a versatile and valuable building block for synthetic organic chemistry. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to constructing drug-like molecules . The amine group at the 2-position adds another dimension of reactivity, enabling its incorporation into heterocyclic systems or serving as a hydrogen bond donor/acceptor, a critical feature for interactions with biological targets. While specific biological data for this exact compound is not widely published, pyrimidine and pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, highlighting the research potential of this chemical scaffold . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-bromo-5-phenylpyridin-2-amine

InChI

InChI=1S/C11H9BrN2/c12-10-6-11(13)14-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

FMDFDFCXCHHPOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2Br)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2Br)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-5-phenylpyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-bromo-5-phenylpyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.

Introduction to 2-Amino-4-bromo-5-phenylpyridine

2-Amino-4-bromo-5-phenylpyridine is a substituted pyridine derivative featuring three key functional groups: an amino group, a bromine atom, and a phenyl group. This unique combination of substituents imparts a desirable balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The pyridine core is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1]

The strategic placement of the functional groups allows for a variety of chemical transformations:

  • The amino group can act as a nucleophile or be derivatized to introduce diverse functionalities.

  • The bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

  • The phenyl group influences the molecule's electronic properties and provides a scaffold for further functionalization.

These attributes make 2-Amino-4-bromo-5-phenylpyridine a sought-after building block for constructing complex molecular architectures with potential biological activity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂[3]
Molecular Weight 249.11 g/mol [3]
CAS Number 1029128-27-5[3]
Appearance Solid
Purity Typically >95%[3]

Note: Physical properties such as melting point and solubility can vary depending on the supplier and purity.

Synthesis of 2-Amino-4-bromo-5-phenylpyridine

While various synthetic routes to substituted pyridines exist, a common and efficient method for the preparation of 2-Amino-4-bromo-5-phenylpyridine and its analogs involves a multi-step sequence. A generalized synthetic workflow is presented below.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 2,4-Dibromopyridine-N-oxide Step1 Ammoniation (Ammonia water) Start->Step1 1. Intermediate1 2-Amino-4-bromopyridine-N-oxide Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl or Raney-Ni/H2) Intermediate1->Step2 2. Intermediate2 2-Amino-4-bromopyridine Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) Intermediate2->Step3 3. Product 2-Amino-4-bromo-5-phenylpyridine Step3->Product

Caption: Generalized synthetic workflow for 2-Amino-4-bromo-5-phenylpyridine.

A patented method describes the synthesis starting from 2,4-dibromopyridine-N-oxide.[4] This process involves an ammoniation reaction followed by a reduction to yield 2-amino-4-bromopyridine.[4] Subsequent palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid affords the final product. This approach is advantageous due to its relatively few steps, readily available starting materials, and high overall yield, making it suitable for large-scale preparation.[4]

Key Applications in Drug Discovery

The structural motifs present in 2-Amino-4-bromo-5-phenylpyridine make it a valuable scaffold for the development of a wide range of therapeutic agents.

Kinase Inhibitors

The aminopyridine core is a privileged structure in the design of kinase inhibitors, often by interacting with the hinge region of the ATP-binding site of kinases.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The bromine atom on the 2-Amino-4-bromo-5-phenylpyridine scaffold allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against different kinases.[1] For instance, pyridinylimidazole-based compounds, which can be synthesized from bromopyridine derivatives, are a prominent class of p38 MAP kinase inhibitors.[1]

CNS-Active Compounds

The pyridine scaffold is known to be capable of crossing the blood-brain barrier, making it an attractive core for the development of drugs targeting the central nervous system (CNS). The versatility of 2-Amino-4-bromo-5-phenylpyridine allows for the systematic modification of its structure to optimize properties required for CNS activity, such as lipophilicity and hydrogen bonding potential. This enables the exploration of structure-activity relationships for targets like G-protein coupled receptors (GPCRs) that regulate mood, cognition, and behavior.

Other Therapeutic Areas

The versatility of this building block extends to other therapeutic areas. For example, 2-aminopyridine derivatives are used in the synthesis of PI3Kinase inhibitors, selective dopamine D3 receptor stimulating agents, and VEGFR-2 inhibitors.[5] They are also explored for the treatment of autoimmune diseases, inflammatory conditions, and cardiovascular diseases.[5]

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly useful for functionalizing 2-Amino-4-bromo-5-phenylpyridine.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated pyridine and an organoboron compound.[7]

A Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Amino-4-bromo-5-phenylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., potassium phosphate, 2.5 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).[8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

  • Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (typically 80-110 °C).[9]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Suzuki_Miyaura_Mechanism cluster_1 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br (Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)2 Base PdII_Aryl_R Ar-Pd(II)-R (Ln) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]

  • Solvent System: The choice of solvent is critical for dissolving the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[8]

  • Ligands: While not always explicitly stated in a general protocol, the choice of phosphine ligands on the palladium catalyst can significantly impact the reaction's efficiency and scope.[10]

Spectroscopic Characterization

The identity and purity of 2-Amino-4-bromo-5-phenylpyridine and its derivatives are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the N-H stretches of the amino group and the C=C and C=N vibrations of the pyridine ring.[11]

For instance, the ¹H NMR spectrum of a related compound, 2-amino-4-bromopyridine, in DMSO-d₆ shows characteristic signals for the aromatic protons and the amino protons.[4]

Conclusion

2-Amino-4-bromo-5-phenylpyridine is a highly versatile and valuable heterocyclic building block for researchers in drug discovery and materials science. Its unique combination of functional groups allows for a wide range of chemical modifications, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering scientists to leverage this important scaffold in their research endeavors.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]

  • 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. Available at: [Link]

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: [Link]

  • Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
  • Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • Molecular structure of 2-amino-5-bromo-4- methylpyridine - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Process Optimization for 4-Bromo-5-phenyl-2-pyridinylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-phenyl-2-pyridinylamine is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its solubility behavior is governed by a "push-pull" physicochemical profile: the polar, hydrogen-bonding 2-aminopyridine core competes with the lipophilic, pi-stacking 4-bromo and 5-phenyl substituents.

This guide provides a structural analysis of solubility, a predicted solvent compatibility heatmap, and a rigorous experimental protocol for determining exact saturation limits. It is designed to move beyond static data points, offering a dynamic framework for solvent selection in reaction design, workup, and recrystallization.

Part 1: Structural Dissection & Physicochemical Predictions

To predict solubility behavior without empirical data, we must analyze the molecule's functional groups and their interaction with solvent systems.

Structural Analysis[1]
  • The Polar Head (2-Aminopyridine Core): Contains a basic pyridine nitrogen and a primary amine (

    
    ). This moiety facilitates Hydrogen Bond Accepting (HBA) and Donating (HBD), making the compound soluble in polar protic solvents and susceptible to pH-dependent solubility (soluble in dilute acids).
    
  • The Lipophilic Tail (4-Bromo & 5-Phenyl): The heavy bromine atom and the phenyl ring significantly increase the partition coefficient (LogP). These groups disrupt water solubility and enhance affinity for chlorinated and aromatic solvents.

Predicted Solubility Parameters

Based on Structure-Property Relationships (SPR) of analogous 2-aminopyridines:

PropertyPredicted RangeImplication
LogP 2.5 – 3.2Moderate lipophilicity; poor water solubility (< 0.1 mg/mL at neutral pH).
pKa (Pyridine N) ~5.5 – 6.5Less basic than unsubstituted 2-aminopyridine due to the electron-withdrawing Br/Phenyl groups.
Melting Point >140°C (Est.)High lattice energy suggests significant energy is required to disrupt crystal packing (requires heat or high-dielectric solvents).

Part 2: Solvent Selection Strategy (The Heatmap)

The following table categorizes organic solvents based on their thermodynamic interaction with this compound.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Use Case
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Stock Solutions: Ideal for bioassays or reaction solvents (e.g., Suzuki coupling). Hard to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Workup/Extraction: Excellent for dissolving the compound from aqueous layers.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Recrystallization: Moderate solubility at RT, high solubility at reflux. Ideal for cooling crystallization.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to Low Washing/Slurrying: THF is good for reactions; EtOAc is often used for extraction but may require large volumes.
Non-Polar Hexane, Heptane, TolueneVery Low (< 1 mg/mL)Anti-Solvents: Used to crash the product out of solution during purification.
The "Solubility Sphere" Visualization

The following diagram illustrates the logical flow of solvent selection based on the intended process step (Reaction vs. Purification).

SolventStrategy Start Process Goal Reaction Reaction Medium (High Solubility req.) Start->Reaction Workup Extraction/Workup (Immiscibility req.) Start->Workup Purification Crystallization (Temp. Dependency req.) Start->Purification S_Reaction DMSO, DMF, Toluene (High T stability) Reaction->S_Reaction Dissolves Reactants S_Workup DCM, Ethyl Acetate (Separates from Water) Workup->S_Workup Partition Coeff. S_Purify Ethanol/Heptane System (Solvent/Anti-solvent) Purification->S_Purify Yield Optimization

Figure 1: Decision matrix for solvent selection based on process stage.

Part 3: Experimental Protocol (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variations in purity and polymorphs can alter solubility. Use this Saturation Shake-Flask Method to generate site-specific data.

Reagents & Equipment
  • Solid: this compound (micronized preferred).

  • Solvents: HPLC grade (MeOH, EtOH, DMSO, DCM, Water).

  • Equipment: Thermomixer (or orbital shaker), 0.22 µm PTFE syringe filters, HPLC-UV or UPLC.

Step-by-Step Methodology
  • Preparation (Supersaturation):

    • Add approx. 50 mg of solid into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent.

    • Visual Check: If the solid dissolves instantly, add more solid until a visible suspension persists.

  • Equilibration (The "Shake"):

    • Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.

    • Self-Validating Step: Check for "oiling out" (formation of a second liquid phase). If oiling occurs, the data is invalid for crystallization design; report as "miscible/oiled."

  • Filtration & Dilution:

    • Centrifuge the vial to settle solids.

    • Draw supernatant and filter through a 0.22 µm PTFE filter (prevents micro-crystals from entering analysis).

    • Crucial: Dilute the filtrate immediately (e.g., 10µL filtrate into 990µL Methanol) to prevent precipitation in the HPLC needle.

  • Quantification:

    • Analyze via HPLC-UV (typically 254 nm or 280 nm).

    • Calculate concentration (

      
      ) using a standard calibration curve.
      
Experimental Workflow Diagram

SolubilityProtocol Step1 1. Supersaturation Add excess solid to solvent Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Check Stability Check (Did it degrade or oil out?) Step2->Check Check->Step1 Unstable/Oiled (Change Solvent) Step3 3. Filtration 0.22 µm PTFE Filter Check->Step3 Stable Step4 4. Dilution & HPLC Prevent precipitation Step3->Step4

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Part 4: Process Implications & Recrystallization

For researchers scaling up synthesis, the solubility profile dictates the purification strategy.

Recrystallization via Cooling

Because the solubility in alcohols (MeOH, EtOH) is temperature-dependent, a cooling crystallization is the most efficient purification method.

  • Protocol: Dissolve crude material in refluxing Ethanol (approx. 78°C). Slowly cool to 0°C. The lipophilic nature of the phenyl/bromo groups will drive the compound out of the polar ethanol lattice as energy decreases.

Recrystallization via Anti-Solvent

If the compound is too soluble in ethanol, use an Anti-Solvent addition method.

  • Dissolve in minimal DCM or THF (Good solvent).

  • Slowly add Heptane (Anti-solvent) while stirring.

  • The "oiling out" risk is high here; seeding with pure crystals is recommended.

References

  • Solubility of 2-Aminopyridine Derivatives

    • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. (2022).[1]

  • Synthesis & Properties of 5-Phenylpyridine Intermediates

    • Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • General Solubility Protocols

    • Shake-Flask Method for Solubility Determination.[2] National Institutes of Health (NCATS).

  • Physicochemical Properties (Analogous Data)

    • PubChem Compound Summary for 4-Bromo-5-methylpyridin-2-amine (Analog).

Sources

Methodological & Application

Suzuki cross-coupling reaction conditions for 4-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Optimization of Suzuki-Miyaura Coupling for 4-Bromopyridines

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-bromopyridines presents a distinct set of challenges compared to standard carbocyclic aryl halides. While the electron-deficient nature of the pyridine ring theoretically accelerates oxidative addition, the Lewis-basic nitrogen atom frequently coordinates to the palladium center, leading to catalyst poisoning and stalled conversion. This guide provides a scientifically grounded, tiered approach to overcoming these barriers, utilizing sterically demanding ligands and optimized base/solvent matrices to ensure high turnover numbers (TON) and reproducibility.

Mechanistic Insight & The "Pyridine Problem"

To optimize this reaction, one must understand the failure mode. In standard catalytic cycles, the active Pd(0) species undergoes oxidative addition with the aryl halide.[1] However, with 4-bromopyridines, the pyridine nitrogen competes with phosphine ligands for coordination sites on the palladium.

  • The Trap: Formation of stable bis(pyridyl)-Pd(II) complexes (off-cycle resting states) that resist transmetalation.

  • The Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating bisphosphines (e.g., dppf). These ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the metal center while simultaneously increasing the electron density on Pd to facilitate the catalytic cycle.

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the standard catalytic cycle versus the "Dead-End" coordination pathway common in pyridine substrates.

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + R-Br Poison Catalyst Poisoning (N-Pd Coordination) Pd0->Poison Pyridine N-Coordination TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + R'-B(OH)2 / Base OxAdd->Poison Competitive Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Pyridine 4-Bromopyridine (Substrate) Poison->Pd0 Reversible (Slow)

Caption: Catalytic cycle contrasting the productive pathway (Blue/Green) against the catalyst poisoning pathway (Red) caused by Pyridine-N coordination.

Critical Parameters & Optimization Logic

ParameterRecommendationScientific Rationale
Ligand SPhos, XPhos, or dppf SPhos/XPhos: Biaryl dialkylphosphines provide extreme steric bulk, preventing N-coordination. dppf: Large bite angle (99°) favors reductive elimination and stabilizes Pd(II).
Catalyst Source Pd(dppf)Cl₂·DCM or Pd-G3/G4 Precatalysts Pd(dppf)Cl₂: Robust, air-stable, excellent for standard scale-up. G3/G4 Precatalysts: Ensure rapid formation of active Pd(0) without requiring excess ligand.
Base K₃PO₄ or Cs₂CO₃ K₃PO₄: High basicity aids boronate activation; phosphate anion can assist in turnover. Cs₂CO₃: "Cesium Effect" improves solubility in organic solvents (Dioxane/DMF).
Solvent 1,4-Dioxane/H₂O (4:1) Water is strictly required to dissolve the inorganic base and activate the boronic acid (forming the boronate species). Dioxane offers high boiling point (101°C).

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Routine synthesis, gram-scale reactions, cost-effective processing.

Reagents:

  • 4-Bromopyridine HCl salt (1.0 equiv) [Note: Free base is volatile/unstable; HCl salt is preferred but requires extra base].

  • Aryl Boronic Acid (1.2 equiv).[2]

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5]·CH₂Cl₂ (3-5 mol%).

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

Step-by-Step Procedure:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and base (3.0 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Remove the cap briefly under positive gas flow and add Pd(dppf)Cl₂ (0.03 mmol). Reseal immediately.

    • Why add catalyst last? Minimizes oxidation of the phosphine ligand before the reaction starts.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[2] Look for the disappearance of the bromide (M+2 peak pattern).

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine.[2] Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH for polar pyridines).

Protocol B: The "High-Performance" Method (Sterically Hindered/Difficult)

Best for: Ortho-substituted boronic acids, electron-rich partners, or when Protocol A fails.

Reagents:

  • 4-Bromopyridine (1.0 equiv).[2]

  • Boronic Acid (1.5 equiv).[2]

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–4 mol%).

  • Base: K₃PO₄ (0.5 M in water) (3.0 equiv).[2]

  • Solvent: THF or Toluene (biphasic with the aqueous base).

Step-by-Step Procedure:

  • Charge Solids: Add substrate, boronic acid, and Precatalyst (e.g., XPhos Pd G3) to the vessel.

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Add Liquids: Add THF (degassed) followed by the aqueous K₃PO₄ solution.

  • Reaction: Heat to 60–80°C . (Note: Buchwald precatalysts are highly active; lower temperatures often suffice and reduce byproduct formation).

  • Completion: Reaction is often complete within 1–2 hours.

Optimization Workflow (Decision Tree)

Use this logic flow to select the correct condition set for your specific substrate.

OptimizationTree Start Start: 4-Bromopyridine Coupling CheckSterics Are substrates sterically hindered? (ortho-substitution) Start->CheckSterics Standard Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CheckSterics->Standard No Hindered Protocol B: XPhos Pd G3, K3PO4 THF/H2O, 60°C CheckSterics->Hindered Yes SuccessA Yield > 80%? Proceed to Scale-up Standard->SuccessA Yes FailA Low Conversion (<20%) Standard->FailA No FailA->Hindered Switch Protocol Hindered->SuccessA Success

Caption: Decision tree for selecting optimal reaction conditions based on substrate complexity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Pyridine-N.Switch to XPhos or SPhos based catalysts. Increase temperature to 100°C.
Protodeboronation Boronic acid is unstable under basic conditions.Use Boronic Esters (BPin) instead of acids. Switch to anhydrous conditions (DMF/Cs₂CO₃) or milder base (K₂CO₃).
Homocoupling (Ar-Ar) Oxygen present in the system.Rigorous degassing is required. Sparge solvents with Argon for 15 mins.
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Add excess ligand (e.g., 1:2 ratio of Pd:Ligand) or use a more stable chelate like dppf .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, C. J. (2005). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Pd(dppf)Cl2 protocols).
  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 4-Bromo-5-phenyl-2-pyridinylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylated 2-Aminopyridines in Modern Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. The strategic introduction of aryl moieties onto this core structure, particularly at the 4-position, can significantly modulate a compound's pharmacological profile, influencing its potency, selectivity, metabolic stability, and pharmacokinetic properties.

This application note provides a comprehensive guide to the palladium-catalyzed arylation of 4-Bromo-5-phenyl-2-pyridinylamine, a key intermediate for the synthesis of a novel class of therapeutic agents. We will delve into the mechanistic intricacies of the Suzuki-Miyaura cross-coupling reaction, present a detailed and optimized experimental protocol, and offer practical guidance on troubleshooting and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the rapid and efficient generation of complex molecular architectures.

Reaction Mechanism and Key Parameters: A Deep Dive into the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1][2] The generally accepted mechanism for this transformation is a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The choice of a suitable palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and an appropriate phosphine ligand is critical for the efficiency of this step. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to stabilize the palladium center and promote the desired reactivity.

  • Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield and must be carefully optimized.

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium center couple and are eliminated as the desired arylated product. This process regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[3]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Methods
  • Substrates and Reagents:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equivalents)

    • Potassium carbonate (K₂CO₃, 2.0 equivalents)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Equipment:

    • Schlenk flask or microwave vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Flash chromatography system

Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure proper mixing (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylated product.

Figure 2: Overall Experimental Workflow for the Synthesis and Characterization of 4-Aryl-5-phenyl-2-pyridinylamine.
Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale/Justification
Palladium Precursor Pd(OAc)₂ (2 mol%)A common, air-stable, and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4]
Ligand SPhos (4 mol%)A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.
Base K₂CO₃ (2 equivalents)A moderately strong inorganic base that effectively promotes transmetalation without causing degradation of sensitive functional groups.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system for Suzuki couplings; the water is essential for the transmetalation step.
Temperature 90-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant thermal decomposition.
Reaction Time 8-24 hoursTypically sufficient for complete conversion of the starting material, but should be monitored by TLC or LC-MS.[3]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. The following table provides guidance on common issues encountered during palladium-catalyzed arylation reactions.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to remove all oxygen. Use fresh, high-purity palladium precursor and ligand.
Poor quality of reagentsUse freshly distilled or purified solvents and high-purity starting materials.
Inappropriate baseTry a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive boronic acids.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure a thoroughly deoxygenated reaction mixture.
Debromination of starting materialLower the reaction temperature or try a different ligand that favors reductive elimination over side reactions.
Incomplete Reaction Insufficient reaction time or temperatureIncrease the reaction time and/or temperature incrementally while monitoring the reaction progress.
Catalyst deactivationIncrease the catalyst and ligand loading slightly (e.g., to 3-5 mol% Pd).

Characterization of the Final Product

The structure and purity of the synthesized 4-aryl-5-phenyl-2-pyridinylamine should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to the proton at the 4-position of the pyridine ring and the appearance of new aromatic signals from the newly introduced aryl group. The chemical shifts and coupling constants of the remaining pyridine and phenyl protons will also be altered.

    • ¹³C NMR: The carbon NMR spectrum will confirm the formation of the new C-C bond and the presence of all expected carbon atoms in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, providing strong evidence for its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A single, sharp peak is indicative of a high-purity sample.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-5-phenyl-2-pyridinylamine derivatives. The protocol outlined in this application note provides a robust starting point for researchers in the field of drug discovery and medicinal chemistry. Careful attention to the reaction parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere, is paramount for achieving high yields and purity. The successful application of this methodology will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile 2-aminopyridine scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Al-Suhaibani, S. S. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11446–11456. [Link]

  • El-Sayed, N. N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6524. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Al-Warhi, T. I., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Taillefer, M., et al. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • The Cross-Coupling Reaction. (n.d.). Cross-Coupling Reactions Guide.
  • El-Sayed, N. N. (2025). Suzuki–Miyaura coupling reaction of brominated pyrimido[1,2-b]indazol-2-ones.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90469–90472.
  • Dias, H. V. R., et al. (2007). Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. Dalton Transactions, (37), 4164–4173.
  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Frontiers. (2025, January 22).
  • Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Dherbassy, Q., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(43), 8296–8301.
  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Organic Chemistry Portal. (n.d.).
  • Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 27–50.

Sources

Application Notes & Protocols: 4-Bromo-5-phenyl-2-pyridinylamine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurring appearance in successful therapeutic agents. These "privileged structures" serve as robust starting points for drug discovery. The aminopyridine scaffold is a quintessential example, forming the core of numerous approved drugs, particularly in oncology.[1] The compound 4-Bromo-5-phenyl-2-pyridinylamine represents a highly strategic intermediate, engineered with three key points of functionality. Its structure offers a bromine atom, a synthetically versatile "handle" for carbon-carbon and carbon-nitrogen bond formation; a 2-amino group, which can act as a critical hydrogen bond donor for target engagement; and a phenyl group, which provides a steric and electronic foundation that can be crucial for molecular recognition.

This guide provides a detailed exploration of this compound, outlining its properties, core reactivity, and providing detailed protocols for its application in the synthesis of complex molecules, with a focus on kinase inhibitors.

Section 1: Physicochemical Properties and Safe Handling

Before beginning any synthetic work, a thorough understanding of the intermediate's properties and safety requirements is paramount.

1.1: Properties Overview

The key physicochemical data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Appearance Expected to be an off-white to yellow or brown solid[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF[2]
CAS Number Not readily available; structure defines the compound.
1.2: Safety, Handling, and Storage

As with many halogenated aromatic amines, this compound should be handled with care.[3]

  • General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Avoid breathing dust, fumes, or vapors.[4][7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][8]

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.[4][8]

    • Eye Contact : Rinse cautiously with water for several minutes.[4][7]

    • Ingestion : If swallowed, call a poison center or doctor immediately.[4]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][7]

Section 2: Core Reactivity and Synthetic Strategy

The true value of this compound lies in its predictable and versatile reactivity, which allows for controlled, stepwise elaboration into complex target molecules. The primary sites of reaction are the C4-bromine and the C2-amino group.

2.1: The Power of Palladium: Cross-Coupling at the C4-Position

The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9] These reactions allow for the precise formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.

  • Suzuki-Miyaura Coupling : This reaction is arguably the most widely used method for forming C-C bonds, particularly for creating biaryl structures.[9][10] By coupling the bromo-intermediate with various aryl- or heteroarylboronic acids, researchers can systematically probe the steric and electronic requirements of a target's binding pocket.[11][12] The reaction is robust and typically proceeds with high yields.[13]

  • Buchwald-Hartwig Amination : Forging C-N bonds is equally critical in drug design. The Buchwald-Hartwig amination allows for the coupling of the bromo-intermediate with a vast array of primary and secondary amines.[14] This enables the introduction of key hydrogen bond donors/acceptors or solubilizing groups, which are essential for optimizing a drug candidate's pharmacokinetic profile.

2.2: Functionalization of the 2-Amino Group

The exocyclic amino group is not just a passive hydrogen-bond donor. It serves as a nucleophilic handle for further derivatization, most commonly through acylation to form amides. This transformation is often used to "cap" the molecule or introduce a new vector for exploring structure-activity relationships (SAR).

Section 3: Application Workflow in Kinase Inhibitor Design

Kinase inhibitors often derive their selectivity and potency from specific interactions within the ATP-binding site of the target enzyme. The aminopyridine core is known to form key hydrogen bonds with the "hinge region" of many kinases.[1] The following workflow illustrates how this compound can be used to build a library of potential kinase inhibitors.

G cluster_0 Core Intermediate cluster_1 Step 1: C-C Bond Formation cluster_2 Step 2: C-N Bond Formation A 4-Bromo-5-phenyl- 2-pyridinylamine B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C 4-Aryl-5-phenyl- 2-pyridinylamine B->C D Buchwald-Hartwig Amination (with R₂NH) C->D E Final Kinase Inhibitor Scaffold D->E

Caption: Synthetic workflow from the core intermediate to a final kinase inhibitor scaffold.

This two-step approach allows for a modular and efficient exploration of chemical space. The choice of arylboronic acid in Step 1 and the amine in Step 2 can be varied systematically to generate a library of diverse compounds for biological screening.

Section 4: Detailed Experimental Protocols

The following protocols are generalized frameworks. Researchers must optimize conditions based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol details the formation of a C-C bond at the C4 position.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[9]

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 equiv)[9][11]

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate, Brine

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).[11]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[11][12]

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[12]

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-phenyl-2-pyridinylamine.

G Pd(0) Pd(0) Pd(II) Complex R-Pd(II)-Br Pd(0)->Pd(II) Complex Oxidative Addition Ar-Br R-Br (Intermediate) Ar-Br->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Boronic Acid Ar'-B(OH)₂ Boronic Acid->Transmetalation Pd(II) Biaryl R-Pd(II)-Ar' Transmetalation->Pd(II) Biaryl Reductive Elim. Reductive Elimination Pd(II) Biaryl->Reductive Elim. Reductive Elim.->Pd(0) Catalyst Regeneration Product R-Ar' (Product) Reductive Elim.->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol details the formation of a C-N bond at the C4 position.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)[15]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos or BINAP (ligand, 0.08 equiv)[16][15]

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)[15]

  • Anhydrous Toluene or Dioxane (solvent)

Procedure:

  • To a dry Schlenk tube, add the palladium precursor [Pd₂(dba)₃], the phosphine ligand (e.g., Xantphos), and the base (e.g., Cesium Carbonate).

  • Add the this compound.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[14][15]

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).[14]

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification : Purify the crude material using silica gel column chromatography to yield the desired N-substituted product.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its well-defined points of reactivity enable the systematic and efficient synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for elaborating the core structure, making it an ideal starting point for generating libraries of compounds aimed at targets such as protein kinases. By leveraging the principles and protocols outlined herein, researchers can accelerate the discovery of novel therapeutic agents.

References

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. [Link]

  • Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Al-Masoudi, N. A., & Ali, A. H. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry, 11(1), 69. [Link]

  • Riaz, M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 119-130. [Link]

  • Arshad, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). (2022). [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Słowik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2373–2380. [Link]

  • 5-bromo-2-fluoro-3-phenylpyridine. ChemSynthesis. [Link]

  • Riaz, M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]

  • 4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine. [Link]-pyridine/)

Sources

Application Notes and Protocols for the N-Functionalization of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Functionalized 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The exocyclic amino group serves as a critical handle for introducing a diverse array of substituents, a process known as N-functionalization. This modification profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. Consequently, robust and versatile protocols for the N-functionalization of 2-aminopyridine derivatives are indispensable tools for synthetic chemists. This guide provides detailed, field-proven protocols for the most common and impactful N-functionalization strategies: N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

Part 1: N-Alkylation of 2-Aminopyridines

Direct N-alkylation of 2-aminopyridine can be challenging due to the potential for competing alkylation at the endocyclic pyridine nitrogen, which is often more nucleophilic.[1] Over-alkylation is another common side reaction.[1] Therefore, methods that offer high regioselectivity for the exocyclic amine are of paramount importance.

Protocol 1.1: Reductive Amination for Selective N-Monoalkylation

Reductive amination is a reliable two-step, one-pot process that ensures selective alkylation of the primary amino group.[1][2] It involves the initial formation of an imine intermediate between the 2-aminopyridine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method circumvents the issues of over-alkylation and poor regioselectivity often encountered in direct alkylation with alkyl halides.[1][2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.1 mmol, 1.1 equiv.).

  • Reagent Addition: Add formic acid (5 mL) to the flask. Formic acid serves as both the solvent and the reducing agent in this Eschweiler-Clarke type reaction.[1][3]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated 2-aminopyridine.[4]

Causality and Insights: The initial formation of the pyridyl-imine is favored under acidic conditions. The subsequent reduction by formic acid is highly selective for the imine C=N bond over any C=C or C=O bonds that might be present in the substrate, providing excellent chemoselectivity.

Data Presentation:

EntryAldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeFormic AcidFormic AcidReflux6High[3]
2Various AldehydesNaBH(OAc)₃DichloromethaneRT12Good[5]
3Various KetonesH₂/Pd-CMethanolRT24Good-Excellent[2]

Visualization of Workflow:

G cluster_0 Reductive Amination Workflow A 1. Mix 2-Aminopyridine & Aldehyde/Ketone B 2. Add Reducing Agent (e.g., Formic Acid) A->B C 3. Heat to Reflux (4-8h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up & Neutralization D->E F 6. Extraction with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Workflow for N-alkylation via reductive amination.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] It is the gold standard for synthesizing N-aryl-2-aminopyridines, which are key intermediates in drug discovery. The reaction's success hinges on the careful selection of the palladium catalyst, phosphine ligand, and base.[6][9]

Protocol 2.1: General Procedure for N-Arylation of 2-Aminopyridine

This protocol is a robust starting point for the coupling of various aryl halides with 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Aryl halide (e.g., Aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[9][10]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))[9][10]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere setup (Schlenk line or glovebox)

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition & Degassing: Add anhydrous toluene (5 mL). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality and Insights: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination to form the C-N bond.[6] The strong, non-nucleophilic base is required to deprotonate the aminopyridine, forming the active nucleophile.[8]

Data Presentation:

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10096[11]
2-ChloropyridinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene11085[9]
4-IodoanisolePdCl₂(PPh₃)₂ (3)PPh₃ (6)K₂CO₃DMF12078[10]

Visualization of Catalytic Cycle:

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA 1 PdII_Aryl L-Pd(II)(Ar)(X) OA->PdII_Aryl Deprot Base-mediated Deprotonation PdII_Aryl->Deprot 2 Amine_Coord L-Pd(II)(Ar)(NHR') Deprot->Amine_Coord RE Reductive Elimination Amine_Coord->RE 3 RE->Pd0 4 Product Ar-NHR' RE->Product Catalyst_Regen Catalyst Regeneration ArX Ar-X ArX->OA Amine R'-NH₂ Amine->Deprot Base Base-H⁺

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Part 3: N-Acylation of 2-Aminopyridines

N-acylation introduces an acyl group onto the exocyclic nitrogen, forming an amide linkage. This transformation is fundamental for modifying the electronic properties and hydrogen-bonding capabilities of the parent amine. The reaction is typically straightforward, employing an acylating agent like an acid anhydride or acyl chloride.

Protocol 3.1: N-Acetylation with Acetic Anhydride

This protocol describes a high-yielding and simple procedure for the synthesis of N-(pyridin-2-yl)acetamide.

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.4 g, 100 mmol).

  • Reagent Addition: Carefully add acetic anhydride (15 mL, ~1.5 equiv.) to the flask. The reaction is often exothermic, so slow addition may be necessary.

  • Reaction: Stir the reaction mixture for 1 hour. The temperature should be maintained below 60 °C.

  • Monitoring: The reaction is typically rapid and may be considered complete after the specified time. TLC can be used for confirmation.

  • Work-up (Quenching): Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Causality and Insights: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is a classic nucleophilic acyl substitution, with acetate acting as a good leaving group. Using excess acetic anhydride can also serve as the solvent.

Visualization of Mechanism:

G cluster_0 N-Acylation Mechanism Start 2-Aminopyridine + Acetic Anhydride Step1 Nucleophilic Attack (N on C=O) Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of Intermediate (Loss of Acetate) Intermediate->Step2 Product N-Acetylated Product + Acetic Acid Step2->Product

Caption: Mechanism of nucleophilic acyl substitution.

Part 4: N-Sulfonylation of 2-Aminopyridines

N-Sulfonylation introduces a sulfonyl group, forming a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The reaction typically involves treating the aminopyridine with a sulfonyl chloride in the presence of a base.[12]

Protocol 4.1: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This protocol outlines a direct method for the synthesis of a representative sulfonamide derivative.

Materials:

  • 2-Aminopyridine

  • Benzenesulfonyl chloride

  • Pyridine (as solvent and base)

  • Ice water

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in pyridine (10-15 mL).[12]

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol, 1.2 equiv.) to the cooled pyridine solution.[12] Maintain the temperature during the addition.

  • Reaction: Stir the mixture at room temperature for 1 hour.[12]

  • Monitoring: Monitor the reaction by TLC.

  • Precipitation: Add ice water to the reaction mixture and stir vigorously. A solid product should precipitate out.[12]

  • Isolation: Collect the crude product by filtration. Wash the solid with cold water.

  • Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(pyridin-2-yl)benzenesulfonamide.

Causality and Insights: Pyridine serves a dual role as a solvent and a base to neutralize the HCl generated during the reaction. The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, followed by the elimination of a chloride ion.

Data Presentation:

AmineSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
2-AminopyridineBenzenesulfonyl chloridePyridinePyridine173[12]
2-Aminopyridinep-Toluenesulfonyl chloridePyridinePyridine2HighGeneral Knowledge
2-Amino-5-bromopyridineMethanesulfonyl chlorideTriethylamineDichloromethane3GoodGeneral Knowledge

Conclusion and Future Perspectives

The N-functionalization of 2-aminopyridines is a cornerstone of modern synthetic chemistry, enabling access to a vast chemical space of molecules with significant practical applications. The protocols detailed herein—reductive amination, Buchwald-Hartwig amination, N-acylation, and N-sulfonylation—represent robust and versatile methods for achieving these transformations. Mastery of these techniques is essential for researchers in drug discovery and materials science. Future research will likely focus on developing even more efficient, sustainable, and regioselective catalytic systems to further expand the synthetic chemist's toolkit for modifying this critical heterocyclic scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • BenchChem. (2025).
  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Various Authors. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Various Authors. (2023). N-Amino Pyridinium Salts in Organic Synthesis.
  • Kibou, Z. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Various Authors. (2010). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Tian, Z. et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research.
  • Various Authors. (2012).
  • Drukker, A. E., & Judd, C. I. (1965). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Heterocyclic Chemistry.
  • Powers, D. C. et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society.
  • M. F. K. et al. (2020). Reactivity of 2-aminopyridine N-oxides. Russian Chemical Reviews.
  • Various Authors. (2018). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Synfacts.
  • Wikipedia.
  • LibreTexts. (2023).
  • Sun, L. et al. (2007).
  • ResearchGate. (2025).
  • ResearchGate. (2021).
  • Organic Synthesis. Buchwald-Hartwig Coupling.

Sources

Preparation of biaryl pyridine derivatives using brominated precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Biaryl Pyridine Derivatives

Part 1: Strategic Overview & Mechanistic Challenges

The biaryl pyridine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Imatinib, Vemurafenib) and agrochemicals. However, the synthesis of these motifs via Suzuki-Miyaura cross-coupling presents unique challenges compared to standard carbocyclic systems.

The "Pyridine Problem" Synthesizing biaryl pyridines requires navigating two primary failure modes driven by the electronics of the pyridine ring:

  • Catalyst Deactivation (The "Soft" Poison): The lone pair on the pyridine nitrogen (

    
    ) is a potent 
    
    
    
    -donor. It can displace phosphine ligands on the Palladium(II) center, forming stable, unreactive bis-pyridine-Pd complexes. This arrests the catalytic cycle prior to reductive elimination.
  • Protodeboronation (The Nucleophile Instability): 2-Pyridyl boronic acids are notoriously unstable. The electronegative nitrogen facilitates rapid hydrolysis of the C-B bond, leading to the formation of pyridine (protodeboronation) rather than the desired cross-coupled product.

Strategic Rule of Thumb:

  • Preferred Route: Use Bromopyridine (Electrophile) + Aryl Boronic Acid (Nucleophile). This avoids the instability of pyridyl boronates.

  • Alternative Route: If the pyridine must be the nucleophile (e.g., converging two heterocycles), avoid free boronic acids. Use MIDA boronates , Potassium Trifluoroborates , or Lithium Triisopropyl Boronates .

Part 2: Mechanistic Visualization

The following diagram outlines the modified catalytic cycle required to overcome pyridine interference, highlighting the critical role of bulky ligands (e.g., XPhos, SPhos) in preventing catalyst poisoning.

SuzukiPyridine cluster_legend Critical Success Factor Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Bromopyridine PdII_Complex Pd(II)-Ar-Br Intermediate OxAdd->PdII_Complex Poisoning OFF-CYCLE PATHWAY N-Coordination (Catalyst Death) PdII_Complex->Poisoning Pyridine N binds Pd TransMet Transmetalation (Base Assisted) PdII_Complex->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Note Bulky Ligands (e.g., XPhos) sterically hinder N-coordination

Caption: Figure 1. Catalytic cycle of Suzuki coupling with bromopyridines. The red path indicates the common 'catalyst poisoning' failure mode, mitigated by sterically demanding ligands.

Part 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Bromopyridine + Aryl Boronic Acid)

Best for: Standard library synthesis, 2-bromo, 3-bromo, and 4-bromopyridines.

Reagent Table

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate x-Bromopyridine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂[8]·DCM 0.03 - 0.05Robust catalyst, resists dechelation
Base K₂CO₃ (2M aq.)3.0Activates boronic acid
Solvent 1,4-Dioxane-Miscible with water, high boiling point

Step-by-Step Methodology:

  • Inert Setup : Charge a reaction vial (microwave or pressure tube) with the Bromopyridine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (25 mg, 3 mol%).

  • Degassing : Seal the vial with a septum. Evacuate and backfill with Argon (x3).[8] Note: Oxygen is the enemy of Pd(0).

  • Solvent Addition : Inject degassed 1,4-Dioxane (4 mL) followed by degassed 2M aqueous K₂CO₃ (1.5 mL).

  • Reaction : Heat the mixture to 90°C for 4–16 hours.

    • Tip: For sterically hindered substrates (ortho-substituted), switch catalyst to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) and solvent to Toluene/Water.

  • Workup : Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Flash chromatography (Hexanes/EtOAc). Pyridines often streak on silica; add 1% Triethylamine to the eluent to improve peak shape.

Protocol B: Regioselective Coupling of Dibromopyridines

Best for: Creating disubstituted cores (e.g., 2,5-diarylpyridines).

Chemical Logic : In 2,5-dibromopyridine, the C2-position is more electron-deficient (closer to Nitrogen) and undergoes oxidative addition significantly faster than the C5-position.

Workflow Diagram

Regioselectivity Start 2,5-Dibromopyridine Step1 Step 1: C2-Coupling (1.0 eq Ar¹-B(OH)₂, Pd(PPh₃)₄, RT) Start->Step1 Intermed 2-Aryl¹-5-bromopyridine (Intermediate) Step1->Intermed >95% Regioselectivity Step2 Step 2: C5-Coupling (1.5 eq Ar²-B(OH)₂, Pd(dppf)Cl₂, 100°C) Intermed->Step2 Final 2-Aryl¹-5-Aryl²-pyridine Step2->Final

Caption: Figure 2. Sequential regioselective arylation of 2,5-dibromopyridine. C2 reacts under mild conditions; C5 requires forcing conditions.

Protocol Modification:

  • Step 1 (C2-Selective) : Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O at Room Temperature or mild heat (40°C). Monitor carefully by TLC.[1][8] Stop when starting material is consumed.

  • Step 2 (C5-Substitution) : Isolate the intermediate. Perform the second coupling using Pd(dppf)Cl₂ at 100°C with the second boronic acid.

Part 4: Troubleshooting & Optimization (E-E-A-T)

Scenario 1: Low Yield due to Protodeboronation (2-Pyridyl Boronates)

  • Observation: Starting halide remains, but boronic acid disappears.

  • Solution: Do not use 2-pyridyl boronic acid. Synthesize the Lithium Triisopropyl 2-Pyridyl Boronate in situ or use MIDA boronates .

    • Ref: demonstrated that triisopropyl boronate salts are stable and highly reactive.

Scenario 2: "The Black Precipitate" (Pd Black Formation)

  • Observation: Reaction mixture turns black/grey rapidly; conversion stalls.

  • Cause: Ligand dissociation and Pd aggregation.

  • Solution: Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G4 ). These release the active catalytic species slowly and the bulky biaryl phosphine ligand prevents N-coordination.

Scenario 3: Product Trapped in Aqueous Layer

  • Observation: Low mass recovery during extraction.

  • Cause: Pyridines become protonated and water-soluble at neutral/acidic pH.

  • Solution: Ensure the aqueous layer is pH > 10 during extraction. Use DCM/Isopropanol (3:1) for extraction if the product is polar.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki–Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Lutz, M. R., et al. (2017). High-Throughput Optimization of the Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridines. Organic Process Research & Development.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Link

  • Knochel, P., et al. (2009). Functionalization of Pyridines via Organometallic Intermediates.

Sources

Microwave-assisted synthesis of substituted 2-aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerated Access to Privileged Scaffolds: Microwave-Assisted Synthesis of Substituted 2-Aminopyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Sorafenib) and GPCR ligands. Traditional thermal synthesis often faces significant bottlenecks: nucleophilic aromatic substitution (


) on the electron-rich pyridine ring is sluggish without strong electron-withdrawing groups, while transition-metal-catalyzed couplings (Buchwald-Hartwig) can suffer from catalyst deactivation during prolonged heating.

This Application Note details two distinct microwave-assisted protocols that overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating and selective superheating , researchers can reduce reaction times from hours to minutes while improving impurity profiles.

Mechanistic Principles: Why Microwave?

Unlike conventional conductive heating (oil bath), which relies on convection currents and thermal conductivity, microwave irradiation (2.45 GHz) transfers energy directly to the molecules. This is governed by two primary mechanisms:[1][2][3]

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[4][5] As the field alternates, molecular rotation creates friction, generating internal heat.[5][6]

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

In the context of 2-aminopyridine synthesis, this allows for rapid access to the high activation energies (


) required to disrupt the aromaticity of the pyridine ring during the transition state.
Visualization: Microwave Energy Transfer Logic

MW_Mechanism cluster_0 Energy Source cluster_1 Molecular Interaction cluster_2 Kinetic Outcome MW_Source Magnetron (2.45 GHz) Dipole Dipolar Polarization (Solvent/Reagent Rotation) MW_Source->Dipole E-Field Ionic Ionic Conduction (Catalyst/Salt Collision) MW_Source->Ionic E-Field Superheat Localized Superheating Dipole->Superheat Friction Ionic->Superheat Collision TS Transition State (High Ea Access) Superheat->TS Rate Enhancement Product 2-Aminopyridine Product TS->Product

Caption: Energy transfer pathway in microwave-assisted synthesis showing direct coupling to molecular dipoles.

Method Selection Guide

Before selecting a protocol, analyze the electronic properties of your substrate. The choice between


 and Buchwald-Hartwig coupling is dictated by the pyridine substitution pattern.

Method_Selection Start Substrate Analysis: 2-Halo-Pyridine EWG Electron Withdrawing Groups? (NO2, CN, CF3, Carbonyl) Start->EWG Halogen Halogen Type? EWG->Halogen Yes (Activated) MethodB Method B: MW-Buchwald-Hartwig (Pd-Catalyzed) EWG->MethodB No (Neutral/Electron Rich) MethodA Method A: MW-Assisted SNAr (Transition Metal Free) Halogen->MethodA F >> Cl Halogen->MethodB Br, I (or unactivated Cl)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Experimental Protocols

Protocol A: Transition-Metal-Free (The "Green" Approach)

Best for: 2-Fluoropyridines or 2-Chloropyridines with electron-withdrawing groups (e.g., -NO2, -CN) at C3 or C5 positions. Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer complex.

Materials
  • Substrate: Activated 2-halopyridine (1.0 equiv).

  • Nucleophile: Primary or secondary amine (2.0 - 3.0 equiv).

  • Solvent: Water (Green), Ethanol, or DMSO (for difficult substrates).

  • Base: Diisopropylethylamine (DIPEA) or

    
     (optional, if amine is not in excess).
    
Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the 2-halopyridine (1.0 mmol) in 3 mL of solvent.

    • Expert Insight: If using water (on-water conditions), ensure vigorous stirring as the reaction often occurs at the organic-aqueous interface.

  • Reagent Addition: Add the amine (2.5 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140°C – 180°C (Start lower for 2-Fluoro substrates).

    • Hold Time: 10 – 20 minutes.

    • Pressure Limit: Set to 250 psi (17 bar) to prevent venting.

    • Stirring: High (600 rpm).

  • Workup:

    • Cool to <50°C using compressed air (built-in feature of most reactors).

    • If aqueous: The product often precipitates upon cooling. Filter and wash.[3][7][8][9]

    • If DMSO: Dilute with water/brine and extract with EtOAc.

Validation Data:

Substrate Amine Solvent Temp/Time Yield
2-Fluoro-3-nitropyridine Morpholine Water 100°C / 5 min 98%

| 2-Chloropyridine | Benzylamine | DMSO | 180°C / 20 min | 82% |

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated 2-chloropyridines, 2-bromopyridines, or sterically hindered amines. Mechanism: Pd(0)/Pd(II) catalytic cycle. Microwave heating minimizes the time the catalyst spends in thermal degradation windows.

Materials
  • Substrate: 2-Bromopyridine (1.0 equiv).

  • Amine: 1.2 equiv.[10]

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: BINAP, Xantphos, or BrettPhos (for difficult couplings).

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (dry, degassed).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Purge the microwave vial with Argon or Nitrogen. Oxygen is the enemy of this reaction.

  • Solids Addition: Add

    
     (0.01 mmol), Ligand (0.02 mmol), Base (1.4 mmol), and Substrate (1.0 mmol) to the vial.
    
  • Solvent Addition: Add degassed Toluene (4 mL).

    • Expert Insight: Toluene is non-polar and does not absorb microwaves well. You must use a reactor with a SiC (Silicon Carbide) passive heating element or add a "doping" agent (e.g., 200 µL of ionic liquid or NMP) to facilitate heating.

  • Microwave Parameters:

    • Pre-stir: 30 seconds (to complex the catalyst/ligand).

    • Temperature: 110°C – 130°C.

    • Hold Time: 10 – 30 minutes.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate and purify via flash chromatography.

Validation Data:

Substrate Amine Catalyst/Ligand Temp/Time Yield
2-Bromo-5-methylpyridine Aniline Pd2(dba)3 / BINAP 120°C / 15 min 91%

| 2-Chloropyridine | Piperidine | Pd(OAc)2 / XPhos | 130°C / 20 min | 88% |

Optimization & Troubleshooting

Solvent Dielectric Properties

The efficiency of heating depends on the Loss Tangent (


) of the solvent.
Solvent

(Absorbance)
SuitabilityNote
DMSO 0.825 (High)ExcellentBest for SNAr; high boiling point.
Ethanol 0.941 (High)GoodGood for "Green" protocols; watch pressure.
Water 0.123 (Medium)GoodChanges absorbance with temp; good for on-water.
Toluene 0.040 (Low)PoorRequires SiC vessel or polar additive.
Common Failure Modes
  • Vessel Venting:

    • Cause: Reaction temperature > boiling point of solvent, creating pressure > 20 bar.

    • Fix: Use a solvent with a higher boiling point (e.g., switch EtOH to NMP) or reduce fill volume to increase headspace.

  • Charring/Decomposition:

    • Cause: "Thermal Runaway." The reaction mixture absorbs microwaves too efficiently, causing localized hot spots.

    • Fix: Use "simultaneous cooling" (compressed air on the vessel during heating) to control internal temp while maintaining power input.

  • Catalyst Death (Method B):

    • Cause: Palladium black precipitates ("Pd mirror" on glass).

    • Fix: Ensure rigorous degassing. Switch to a pre-formed catalyst (e.g., Pd-PEPPSI) which is more stable than in-situ mixing.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Bagley, M. C., et al. (2002).[11] A new one-step synthesis of pyridines under microwave-assisted conditions.[8][11][12] Tetrahedron Letters. Link

  • Dharmana, T., & Swapna, M. (2012). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Link

  • Li, H., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.[7][13] ACS Omega.[7] Link

  • Schönherr, H., & Cernuch, R. (2013). Microwave-assisted synthesis of 2-aminopyridines. Anton Paar Wiki. Link

  • Maes, B. U. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Aminopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of catalyst poisoning in palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. Our focus is on providing not just solutions, but a foundational understanding of the mechanisms behind catalyst deactivation to empower you to design more robust and successful experiments.

The Root of the Problem: Understanding Catalyst Poisoning by Aminopyridines

Aminopyridines are ubiquitous building blocks in medicinal chemistry and materials science. However, their structure presents a unique challenge in cross-coupling reactions. The nitrogen atom of the pyridine ring and the adjacent amino group can act as a bidentate chelating ligand, strongly binding to the palladium catalyst.[1][2] This coordination can sequester the active catalytic species, leading to catalyst inhibition or complete deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1]

This unwanted chelation disrupts the catalytic cycle, preventing the crucial steps of oxidative addition or reductive elimination from occurring, which ultimately results in low or no product yield.[2][3][4]

Diagram 1: Mechanism of Catalyst Poisoning

The following diagram illustrates how a 2-aminopyridine substrate can chelate a palladium(II) intermediate, forming a stable, off-cycle complex that inhibits the desired cross-coupling reaction.

Poisoning_Mechanism Active_Catalyst Active Pd(II) Intermediate (L-Pd-Ar) Poisoned_Complex Stable Off-Cycle Chelate Complex (Catalyst Poisoning) Active_Catalyst->Poisoned_Complex Unwanted Coordination Product Desired C-N or C-C Coupling Product Active_Catalyst->Product Reductive Elimination Aminopyridine 2-Aminopyridine Substrate Aminopyridine->Poisoned_Complex Chelation Catalytic_Cycle Productive Catalytic Cycle

Caption: Chelation of the palladium center by 2-aminopyridine deactivates the catalyst.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides actionable advice for overcoming catalyst poisoning.

Q1: My Suzuki-Miyaura coupling reaction with a 2-amino-chloropyridine substrate is failing. What is the most likely cause?

A1: The failure of this reaction is likely due to a combination of two factors: the inherent challenge of catalyst poisoning by the aminopyridine and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The strong coordination of the aminopyridine to the palladium center can inhibit the already difficult oxidative addition step.

Solution:

  • Ligand Choice is Critical: Employ sterically hindered, electron-rich monophosphine ligands. These ligands create a bulky environment around the palladium center, which disfavors the bidentate chelation by the aminopyridine substrate.[5][6] Highly effective ligands for this purpose include dialkylbiphenylphosphines like SPhos and RuPhos.[2][5][7]

  • Use a Pre-catalyst: Using a well-defined pre-catalyst, such as a palladacycle, can ensure the efficient generation of the active Pd(0) species in situ, which can be more effective for challenging substrates.[6]

Q2: How do I choose the right ligand to prevent catalyst poisoning in a Buchwald-Hartwig amination of a 3-halo-2-aminopyridine?

A2: This is a particularly challenging substrate as it combines the potential for catalyst inhibition with steric hindrance.[2] The choice of ligand is paramount to success.

Causality: The ligand must be bulky enough to prevent the aminopyridine from chelating the palladium center, yet promote the C-N reductive elimination step. Biaryl monophosphine ligands have proven to be superior for this class of substrates.[2]

  • For Secondary Amines: RuPhos has been identified as an outstanding ligand.[2][7]

  • For Primary Amines: BrettPhos often provides better results.[2][7]

Table 1: Ligand Selection Guide for Aminopyridine Coupling

LigandClassKey FeaturesRecommended For
SPhos Biaryl MonophosphineBulky, electron-richSuzuki-Miyaura of heteroaryl chlorides[8]
RuPhos Biaryl MonophosphineHighly active, promotes C-N couplingBuchwald-Hartwig with secondary amines[2][7]
BrettPhos Biaryl MonophosphineEffective for challenging substratesBuchwald-Hartwig with primary amines[2][7]
P(t-Bu)₃ TrialkylphosphineVery bulky and electron-donatingGeneral Suzuki-Miyaura[6]

Q3: What is the role of the base and solvent in mitigating catalyst deactivation?

A3: The base and solvent are not merely reaction parameters; they play a crucial role in catalyst stability and efficiency.

  • Base: A strong, non-nucleophilic base is required to facilitate the reaction, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2][7][9] The choice of base can be critical; for instance, LiHMDS has been shown to be effective in the amination of 3-halo-2-aminopyridines.[2][7] Stronger bases can accelerate the desired reaction, potentially outcompeting the rate of catalyst deactivation.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally recommended.[1] These solvents help to maintain the stability of the catalytic intermediates. The use of protic co-solvents should be approached with caution as they can lead to side reactions like protodeboronation in Suzuki couplings.[1]

Q4: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A4: The formation of palladium black is a clear visual indicator of catalyst deactivation.[11] It signifies that the active, soluble Pd(0) species has aggregated into inactive metallic palladium.

Causality: This often occurs when the ligand is unable to sufficiently stabilize the Pd(0) intermediate, or if the ligand itself degrades under the reaction conditions.

Solutions:

  • Ligand Stabilization: Ensure you are using a sufficiently bulky and electron-rich ligand that can stabilize the Pd(0) center.[11]

  • Check Reagent Purity: Impurities in your starting materials or solvents can act as poisons and promote catalyst decomposition.[11]

  • Optimize Conditions: High temperatures can sometimes accelerate catalyst decomposition. If possible, screen for lower reaction temperatures.

Troubleshooting Guide: A Workflow for Failed Reactions

When a cross-coupling reaction with an aminopyridine substrate yields poor results, a systematic approach is necessary to diagnose the problem.

Diagram 2: Troubleshooting Workflow for Low Conversion

This decision tree provides a logical workflow to identify and solve common issues leading to low or no conversion in aminopyridine cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Catalyst/Ligand System Appropriate for Aminopyridines? Start->Check_Catalyst Check_Reagents Are Reagents and Solvents Pure and Anhydrous? Check_Catalyst->Check_Reagents Yes Sol_Ligand ACTION: Switch to a bulky, electron-rich monophosphine ligand (e.g., SPhos, RuPhos) Check_Catalyst->Sol_Ligand No Check_Base Is the Base Strong Enough and Non-Coordinating? Check_Reagents->Check_Base Yes Sol_Purity ACTION: Purify starting materials. Use freshly distilled, anhydrous solvents. Check_Reagents->Sol_Purity No Check_Temp Optimize Reaction Temperature and Time Check_Base->Check_Temp Yes Sol_Base ACTION: Use a strong base like NaOtBu or LiHMDS. Ensure proper stoichiometry. Check_Base->Sol_Base No Sol_Optimize ACTION: Run a temperature screen. Monitor reaction progress by LC-MS. Check_Temp->Sol_Optimize Success Reaction Successful Sol_Ligand->Success Sol_Purity->Success Sol_Base->Success Sol_Optimize->Success

Caption: A step-by-step guide to diagnosing and solving failed aminopyridine couplings.

Experimental Protocol: Robust Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridine

This protocol describes a validated method for the Suzuki-Miyaura coupling of a challenging aminopyridine substrate, adapted from literature procedures known to be effective.[5][8]

Objective: To synthesize 2-amino-5-arylpyridine via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • 2-Amino-5-chloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-5-chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and anhydrous water (1 mL) to the Schlenk tube via syringe. Stir the mixture for 5 minutes.

  • Catalyst Addition: Add the catalyst mixture to the Schlenk tube.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-arylpyridine.

Self-Validation: The success of this protocol relies on the synergistic effect of the bulky SPhos ligand, which prevents catalyst poisoning, and the appropriate base/solvent system, which facilitates the catalytic cycle for the less reactive chloropyridine substrate.

References

  • Afshari, R., & Mohammadi Ziarani, G. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. [Link]

  • Afshari, R., & Mohammadi Ziarani, G. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Organic Letters. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]

  • Journal of the American Chemical Society. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • The Journal of Organic Chemistry. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubMed. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • National Center for Biotechnology Information. (n.d.). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]

  • ChemRxiv. (2019). Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • The Journal of Organic Chemistry. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Recrystallization of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing the recrystallization of brominated pyridines. As a Senior Application Scientist, my goal is to synthesize my extensive field experience with established scientific principles to offer a practical and reliable resource. This document is structured to anticipate and address the common and complex challenges encountered during the purification of these valuable synthetic intermediates.

Introduction to Recrystallization of Brominated Pyridines

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures. For brominated pyridines, which are key building blocks in pharmaceuticals and agrochemicals, achieving high purity is paramount. The polarity of the pyridine ring, combined with the presence of the bromine atom, presents unique challenges and opportunities in solvent selection. This guide will provide a systematic approach to developing robust recrystallization protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of brominated pyridines.

Q1: What is the first step in selecting a solvent for recrystallizing a brominated pyridine?

The initial and most critical step is to determine the solubility of your crude brominated pyridine in a range of solvents with varying polarities at both room temperature and elevated temperatures.[3][4] The ideal single solvent is one in which the compound has high solubility when hot and low solubility when cold.[3][4]

Q2: How does the position of the bromine atom on the pyridine ring affect solubility?

The position of the bromine atom (2-, 3-, or 4-) influences the molecule's dipole moment and crystal lattice energy, which in turn affects its solubility. While all are relatively polar, their interactions with different solvents will vary. For instance, 4-bromopyridine hydrochloride is soluble in polar protic solvents like methanol and water, whereas the free bases have better solubility in less polar organic solvents.[5]

Q3: What are some good starting solvents to screen for brominated pyridines?

A good starting point is to test a spectrum of solvents from non-polar to polar. A suggested screening panel is provided in the table below.

SolventPolarityTypical Suitability for Brominated Pyridines
Hexanes/HeptaneNon-polarOften a poor solvent, but can be an effective anti-solvent in a mixed system.
TolueneLowCan be effective for less polar brominated pyridines or as the less polar component in a mixed system.
Diethyl EtherLow2- and 3-bromopyridine are readily soluble, making it a potential "good" solvent in a mixed system.[6][7][8]
Ethyl AcetateMediumA versatile solvent that often provides a good balance of solubility.
AcetoneMedium-High2-bromopyridine is soluble in acetone.[1]
Ethanol/MethanolHigh (Protic)2-, 3-, and 4-bromopyridine show good solubility, especially when heated.[6][7][8][9]
WaterVery HighGenerally, brominated pyridines have limited solubility in cold water but this increases with temperature. Can be an effective anti-solvent.[6][7][8]

Q4: When should I consider using a mixed solvent system?

A mixed solvent system is ideal when no single solvent provides the desired solubility profile.[3] This typically involves a "good" solvent in which the brominated pyridine is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[10] A common and effective pair for pyridine derivatives is ethyl acetate and hexanes.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My brominated pyridine "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[11]

  • Solution 1: Reheat and Add More "Good" Solvent: Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the saturation level. Allow the solution to cool more slowly.[10]

  • Solution 2: Lower the Cooling Temperature: If using a mixed solvent system, you may be adding the anti-solvent at too high a temperature. Try adding it at a slightly lower temperature.

  • Solution 3: Change the Solvent System: The chosen solvent system may not be appropriate. Select a solvent with a lower boiling point or a different solvent pair.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

This is a common issue and usually indicates that the solution is not supersaturated.

  • Solution 1: Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Seeding: Add a tiny crystal of the pure brominated pyridine to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[10][12]

  • Solution 2: Reduce the Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]

  • Solution 3: Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.[12]

Q3: The recovered crystals are discolored. How can I fix this?

Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving your crude brominated pyridine in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution as it can cause violent bumping. [10] Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[2][10]

Q4: My yield is very low. How can I improve it?

Low recovery can be due to several factors.

  • Possible Cause 1: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound.[14] You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[2]

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure you are cooling the solution sufficiently, preferably in an ice bath, to minimize the amount of compound that remains dissolved.[2]

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: To prevent this, use a stemless funnel and preheat it with hot solvent before filtering your solution. Also, ensure your solution is sufficiently hot during the filtration process.[15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Brominated Pyridine
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude brominated pyridine. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a sand bath or on a hot plate to the boiling point of the solvent and observe the solubility. Allow it to cool to room temperature and then in an ice bath to check for crystal formation.

  • Dissolution: Place the bulk of your crude brominated pyridine in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.

Protocol 2: Mixed-Solvent Recrystallization of a Brominated Pyridine
  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the brominated pyridine and a "poor" (anti-solvent) in which it is insoluble. The two solvents must be miscible.[11][16]

  • Dissolution: Dissolve the crude brominated pyridine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture (in the same ratio), and dry under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Crude Brominated Pyridine B Select Solvent(s) A->B C Dissolve in Minimal Hot Solvent B->C D Decolorize with Activated Charcoal (Optional) C->D Colored Solution E Hot Gravity Filtration (Optional) C->E Insoluble Impurities F Cool Slowly to Induce Crystallization C->F No Impurities D->E E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Brominated Pyridine I->J

Caption: A general workflow for the recrystallization of brominated pyridines.

Solvent_Selection_Logic Start Start Solvent Selection TestSolubility Test Solubility in Hot & Cold Solvent Start->TestSolubility GoodSingleSolvent Good Solubility Hot, Poor Solubility Cold? TestSolubility->GoodSingleSolvent UseSingleSolvent Use Single Solvent Recrystallization GoodSingleSolvent->UseSingleSolvent Yes TooSoluble Too Soluble in All Solvents? GoodSingleSolvent->TooSoluble No End Proceed to Recrystallization UseSingleSolvent->End Insoluble Insoluble in All Solvents? TooSoluble->Insoluble No UseMixedSolvent Use Mixed Solvent Recrystallization TooSoluble->UseMixedSolvent Yes Insoluble->UseMixedSolvent Yes FindGoodSolvent Find 'Good' Solvent (High Solubility) UseMixedSolvent->FindGoodSolvent FindPoorSolvent Find 'Poor' Solvent (Low Solubility) FindGoodSolvent->FindPoorSolvent FindPoorSolvent->End

Caption: A flowchart for selecting an appropriate solvent system.

References

Sources

Technical Support Center: Regiocontrol in 5-Phenylpyridin-2-amine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

You are likely attempting to synthesize 3-bromo-5-phenylpyridin-2-amine , a critical intermediate for Suzuki couplings in kinase inhibitor development (e.g., BTK inhibitors).

The Core Challenge: The 2-amino group is a powerful electron-donating group (EDG) that directs electrophilic aromatic substitution (EAS) to the ortho (C3) and para (C5) positions.

  • C5 Position: Blocked by the phenyl ring.

  • C3 Position: The thermodynamic and kinetic favorite.

  • C4/C6 Positions: Electronically deactivated relative to C3 and sterically hindered.

While C3-bromination is the "default" pathway, users frequently encounter issues with N-bromination (kinetic trap), polybromination (over-reaction), or solubility-driven stalling . This guide addresses these specific failure modes.

Standard Operating Procedure (SOP): C3-Selective Bromination

Do not deviate from this baseline unless troubleshooting specific failures. This protocol minimizes the "N-bromo" trap and prevents over-bromination.

Reagents & Stoichiometry
ComponentEquivalentsRole
5-Phenylpyridin-2-amine 1.0 eqSubstrate
N-Bromosuccinimide (NBS) 0.95 - 1.0 eqBromine source (Controlled release)
Acetonitrile (MeCN) 0.1 M Conc.Polar aprotic solvent (Solubilizes NBS)
Ammonium Acetate (

)
0.1 eq (10 mol%)Critical Additive: Proton shuttle to catalyze N-to-C rearrangement
Step-by-Step Protocol
  • Dissolution: Dissolve the amine substrate in MeCN at Room Temperature (RT). If the phenyl group causes solubility issues, use a 1:1 mixture of MeCN/DCM.

  • Catalyst Addition: Add 10 mol%

    
    . Note: Many protocols omit this, leading to stuck N-bromo intermediates.
    
  • Controlled Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Do not dump NBS all at once; this causes local concentration spikes leading to polybromination.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via HPLC/UPLC.

    • Success Marker: Disappearance of starting material (SM) and appearance of a slightly less polar peak (C3-Br).

    • Failure Marker: Appearance of a very non-polar peak (N-Br species) that reverts to SM on TLC.

Reaction Mechanism & Failure Points

Understanding the pathway is essential for troubleshooting. The reaction often passes through a kinetic N-bromo intermediate which must rearrange to the thermodynamic C3-bromo product.

BrominationMechanism Substrate 5-Phenylpyridin-2-amine (SM) N_Bromo N-Bromo Intermediate (Kinetic Trap) Substrate->N_Bromo Fast (Kinetic) NBS NBS NBS->N_Bromo N_Bromo->Substrate Reverts on aqueous workup (If not rearranged) Transition Inter/Intramolecular Rearrangement N_Bromo->Transition Acid/Heat Product 3-Bromo-5-phenylpyridin-2-amine (Thermodynamic Product) Transition->Product Irreversible

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction shows full conversion on TLC/LCMS, but after workup, I recovered starting material."

Diagnosis: You formed the N-bromo intermediate , but it did not rearrange to the carbon ring. The N-Br bond is labile and hydrolyzes back to


 during aqueous wash.
Solution: 
  • Do not quench yet.

  • Add 10-20 mol% Acetic Acid or Ammonium Acetate to the reaction mixture.

  • Heat the reaction to 45-50°C for 1-2 hours.

  • Re-check LCMS. The peak retention time usually shifts slightly as the Br moves from N to C3.

Issue 2: "I am seeing significant amounts of di-bromo impurities."

Diagnosis: Over-bromination. The product (3-bromo) is still activated enough to react again, likely at C4 or C6, or on the phenyl ring (less likely). Solution:

  • Stoichiometry: Reduce NBS to 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (difficult to separate).

  • Temperature: Keep the addition strictly at -10°C to 0°C .

  • Mode of Addition: Dissolve NBS in MeCN and add it via syringe pump or dropping funnel over 1 hour.

Issue 3: "I want to brominate at C6 (adjacent to Nitrogen), not C3."

Diagnosis: You are fighting thermodynamics. Electrophilic Aromatic Substitution (EAS) will always favor C3 over C6 for this substrate due to the electronic directing effect of the amine. Solution: You cannot achieve C6 selectivity via direct bromination with NBS. You must use an alternative synthetic route:

  • Route A (Directing Group): Use a directing group on the amine (e.g., pivaloyl) and n-BuLi lithiation (Directed ortho-metalation), though this typically directs to C3.

  • Route B (Halogen Dance): Synthesize the 3-bromo product, then treat with LDA (Lithium Diisopropylamide) to induce a "halogen dance" migration to C6 (thermodynamically stable in lithiated species), followed by quenching. This is advanced chemistry requiring strict anhydrous conditions.

  • Route C (De Novo): Start with 2-amino-6-bromopyridine and perform a Suzuki coupling at C5 (requires 5-iodo or 5-boronic acid precursors), avoiding the bromination step entirely.

Issue 4: "The product is co-eluting with the starting material."

Diagnosis: The polarity difference between the amine and the bromo-amine is small. Solution:

  • Deactivation: Acetylate the crude mixture (

    
    /Pyridine) to form the N-acetyl derivatives. The separation of N-acetyl-SM and N-acetyl-Product is often much easier. You can hydrolyze the acetyl group later (
    
    
    
    /MeOH).
  • Solvent System: Use DCM:MeOH (98:2) rather than Hexane:Ethyl Acetate. Pyridines often "streak" on silica; add 1%

    
     to the eluent.
    

Decision Tree for Troubleshooting

TroubleshootingTree Start Identify Problem Q1 Is SM recovered after workup? Start->Q1 Q2 Is there Di-bromo impurity? Start->Q2 Q3 Is regioselectivity wrong (C6)? Start->Q3 Sol1 N-Br Trap Detected. Add AcOH, Heat to 50°C. Q1->Sol1 Yes Sol2 Over-reaction. Use 0.95 eq NBS. Add dropwise at -10°C. Q2->Sol2 Yes Sol3 Impossible via EAS. Switch to Halogen Dance or De Novo Synthesis. Q3->Sol3 Yes

Figure 2: Rapid diagnostic flow for common bromination failures.

Analytical Validation Data

When characterizing your product, look for these specific NMR signatures to confirm C3 regioselectivity:

SignalStarting Material (SM)Product (3-Bromo)Note
C3-H Doublet (~6.5 - 6.8 ppm)Absent Definitive proof of C3 substitution.
C4-H dd or dSinglet or d (shifted)Loss of ortho-coupling to C3-H.
C6-H Doublet (~8.0 - 8.2 ppm)Doublet (Retained)Confirms C6 is intact.
NH2 Broad SingletBroad Singlet (Shifted)Usually shifts downfield due to Br withdrawal.

References

  • General Mechanism of 2-Aminopyridine Bromination

    • Organic Syntheses Procedure: 2-Bromopyridine derivatives.[1][2][3] (Demonstrates the N-bromo to C-bromo rearrangement pathway).

  • Use of Ammonium Acetate/Acid Catalysis

    • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate.[4] (Applicable to electron-rich heteroaromatics to prevent kinetic trapping).

  • Regioselectivity in Pyridines (C3 vs C5/C6)

    • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Confirms electronic preference for C3 in 2-aminopyridines when C5 is blocked).
  • Synthesis of 3-bromo-5-substituted-pyridin-2-amines

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.

Sources

Technical Support Center: Solubility Optimization for Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Aminopyridines in Biological Assays Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 20, 2026

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. If you are here, you are likely working with aminopyridine derivatives —perhaps designing potassium channel blockers (like dalfampridine analogs) or exploring neuroprotective agents.

The Paradox: Parent 4-aminopyridine (4-AP) is highly water-soluble (~50 mg/mL). However, the moment you add lipophilic pharmacophores (phenyl rings, alkyl chains) to improve potency or membrane permeability, these compounds often exhibit "brick dust" properties : high melting points and stable crystal lattices that resist dissolution, even when the calculated LogP suggests they should be soluble.

This guide addresses the three most common failure modes: Kinetic Precipitation (The DMSO Crash) , pH-Dependent Insolubility , and Assay Interference .

Module 1: The DMSO Crash (Kinetic Solubility)

Issue: "My compound precipitates immediately upon addition to the assay buffer, even though it dissolves perfectly in the DMSO stock."

Root Cause: This is a Kinetic Solubility failure. Aminopyridines often have high crystal lattice energy. When you dilute a concentrated DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the solvent environment changes faster than the compound can equilibrate. The compound experiences "solvent shock," leading to the formation of amorphous aggregates or micro-crystals before it can disperse.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not spike 100% DMSO stock directly into the final assay well if you observe turbidity. Use an intermediate dilution step to lower the dielectric shock.

Step-by-Step Workflow
  • Prepare Stock: Dissolve compound in anhydrous DMSO at 10 mM.

  • Intermediate Step: Dilute the stock 10-fold into a transition solvent (e.g., 50% DMSO / 50% Water or PBS) to create a 1 mM working solution.

    • Why? This pre-hydrates the compound shell while maintaining enough organic solvent to prevent immediate crashing.

  • Final Addition: Add the working solution to your assay media to achieve the final concentration (e.g., 10 µM).

    • Result: Final DMSO is 0.5% (ensure your cells tolerate this; see Table 1).

DilutionStrategy Stock DMSO Stock (10 mM) Direct Direct Spike (High Risk of Crash) Stock->Direct Avoid Inter Intermediate Plate (1 mM in 50% DMSO) Stock->Inter 1:10 Dilution Assay Assay Well (10 µM, <1% DMSO) Direct->Assay Precipitation! Inter->Assay 1:100 Dilution

Figure 1: The "Step-Down" dilution strategy mitigates solvent shock, a common cause of aminopyridine precipitation.

Module 2: The pH Trap (Thermodynamic Solubility)

Issue: "My compound is soluble in the stock, but precipitates in the assay buffer. The precipitation seems random across different buffers."

Root Cause: Aminopyridines are weak bases. The pyridine nitrogen typically has a pKa between 9.0 and 9.5 .

  • pH < pKa (Acidic/Neutral): The molecule is protonated (ionized) and more soluble.

  • pH > pKa (Basic): The molecule is neutral (un-ionized) and prone to precipitation.

The Trap: While physiological pH (7.4) is generally safe (compound is ~98% ionized), standard assay buffers can drift. If your assay uses a carbonate buffer or if the compound itself acts as a buffer at high concentrations, the pH may rise, pushing the equilibrium toward the insoluble neutral species.

Data: Solubility vs. pH Profile
ParameterConditionState of Aminopyridine (pKa ~9.[1][2]2)Solubility Risk
Storage DMSO (Anhydrous)Neutral (Solvated by DMSO)Low
Assay Buffer pH 7.4 (PBS/HEPES)Cationic (~98% Protonated)Low to Moderate
Basic Buffer pH 8.5+ (Bicarbonate)Neutral (>20% Un-ionized)HIGH
Crystallization Freezing (4°C or -20°C)Crystal Lattice FormationHIGH (Brick Dust)
Corrective Action
  • Buffer Selection: Ensure your assay buffer is strongly buffered at pH 7.4 using HEPES or MOPS rather than weak phosphate buffers, which can precipitate with cationic drugs.

  • Check the pH: Measure the pH of the final assay solution after compound addition. High concentrations of aminopyridine (a base) can shift the pH of weak buffers upward, causing self-precipitation.

Module 3: Formulation & Excipients

Issue: "I cannot dissolve my substituted aminopyridine derivative even with the Step-Down method."

Root Cause: If the compound is highly lipophilic (LogP > 3) and planar, the crystal lattice energy is too high for simple cosolvents. You need a complexing agent .

Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes, encapsulating the hydrophobic aminopyridine ring within a donut-shaped cavity while presenting a hydrophilic exterior to the solvent.

Protocol: Cyclodextrin Complexation
  • Preparation: Prepare a 20% (w/v) stock solution of HP-β-CD in water or your assay buffer.

  • Solubilization:

    • Add your solid compound to the HP-β-CD solution.

    • Crucial Step: Sonicate for 15–30 minutes at 37°C. The mechanical energy is often required to break the crystal lattice and allow the compound to enter the cyclodextrin cavity.

    • Filter (0.22 µm) to remove any un-complexed solid.

  • Validation: Verify concentration using UV-Vis absorbance (aminopyridines typically absorb at ~260nm) against a standard curve.

FormulationDecision Start Compound Precipitates at Assay Concentration CheckLogP Check LogP & Structure Start->CheckLogP Branch1 LogP < 2 (Polar) CheckLogP->Branch1 Branch2 LogP > 3 (Lipophilic/Planar) CheckLogP->Branch2 Action1 Adjust pH (Ensure pH < 7.4) Branch1->Action1 Action2 Use HP-β-Cyclodextrin (Molar Ratio 1:2) Branch2->Action2 Result Proceed to Assay Action1->Result Action2->Result

Figure 2: Decision tree for selecting the correct solubilization strategy based on physicochemical properties.

Module 4: Assay Interference (False Positives)

Issue: "I see inhibition in my enzyme assay, but the dose-response curve is very steep (Hill slope > 2)."

Root Cause: Colloidal aggregation. Insoluble aminopyridines can form microscopic "oil droplets" or aggregates that sequester enzymes non-specifically. This is a classic Promiscuous Inhibitor artifact.

Diagnostic Test:

  • Detergent Check: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.

    • If IC50 increases (potency drops): The original activity was likely an artifact of aggregation (detergents break up aggregates).

    • If IC50 remains stable: The inhibition is likely specific.

  • Nephelometry: Measure absorbance at 600 nm (where the compound should not absorb). An increase in signal indicates light scattering from precipitates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • National Institutes of Health (NIH) (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity and Aggregation. Retrieved from [Link]

  • Royal Society of Chemistry (2025). Cracking the code: the clinical and molecular impact of aminopyridines. RSC Advances. Retrieved from [Link]

  • MDPI (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery. Pharmaceutics. Retrieved from [Link][3]

Sources

Validation & Comparative

Comparative 1H NMR Spectral Analysis: A Guide to 4-Bromo-5-phenyl-2-pyridinylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of 1H NMR in Heterocyclic Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. For nitrogen-containing heterocyclic compounds, such as substituted pyridines—a scaffold prevalent in pharmaceuticals—1H NMR is not merely a characterization tool but a critical gateway to understanding structure-activity relationships.

This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-5-phenyl-2-pyridinylamine, a molecule featuring a synthetically useful and electronically complex substitution pattern. We will dissect the anticipated spectrum by drawing comparisons to simpler, well-documented pyridine derivatives. This comparative approach, grounded in fundamental principles, offers a robust framework for researchers to confidently interpret the spectra of similarly complex molecules. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring both scientific rigor and practical applicability for professionals in the field.

Core Principles: Decoding the 1H NMR Signatures of the Pyridine Ring

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This inherent electronic nature causes the ring protons to be deshielded compared to those of benzene, typically resonating at lower fields (higher ppm values). The proton signals of unsubstituted pyridine in CDCl3 appear at approximately δ 8.6 (H-2, H-6), δ 7.7 (H-4), and δ 7.3 (H-3, H-5).

The introduction of substituents dramatically perturbs this electronic environment, leading to predictable shifts in the proton resonances. Understanding these influences is key to spectral assignment:

  • Electron-Donating Groups (EDGs): Substituents like the amino group (-NH2) donate electron density into the ring via resonance, particularly at the ortho and para positions. This increased electron density results in enhanced shielding, causing the corresponding proton signals to shift upfield (lower ppm).

  • Electron-Withdrawing Groups (EWGs): Halogens, such as bromine (-Br), are electronegative and withdraw electron density through the inductive effect, leading to a general deshielding of nearby protons (downfield shift).

  • Anisotropic Effects: The phenyl group (-C6H5) introduces a significant magnetic anisotropy. The protons of the pyridine ring that are positioned in the shielding or deshielding cone of the phenyl ring's π-system will experience corresponding upfield or downfield shifts, depending on the molecule's preferred conformation.

Proton-proton spin-spin coupling also provides invaluable structural information. In a pyridine ring, typical coupling constants (J) are:

  • Ortho coupling (3JHH): ~4-6 Hz

  • Meta coupling (4JHH): ~1-3 Hz

  • Para coupling (5JHH): ~0-1 Hz

These characteristic coupling patterns are instrumental in definitively assigning the positions of the ring protons.[1][2]

Predicted 1H NMR Spectrum of this compound

To analyze the target molecule, we must consider the cumulative effect of the amino, bromo, and phenyl substituents on the two remaining pyridine ring protons, H-3 and H-6.

Caption: Structure of this compound with key protons labeled.

Here is a breakdown of the predicted signals:

  • H-6 (Pyridine Ring): This proton is para to the strongly electron-donating amino group, which will shield it significantly, pushing it upfield. However, it is also ortho to the phenyl group and meta to the bromine. The proximity to the phenyl ring may introduce anisotropic effects. Given these competing factors, a chemical shift in the range of δ 8.0-8.2 ppm is expected. It has no adjacent protons, so it will appear as a singlet .

  • H-3 (Pyridine Ring): This proton is meta to both the amino and bromo substituents and ortho to the ring nitrogen. The amino group's donating effect at the meta position is weaker. The primary influences are the deshielding from the adjacent nitrogen and the bromo substituent. A chemical shift around δ 6.5-6.7 ppm is anticipated. This proton will also appear as a singlet .

  • -NH₂ (Amino Group): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, a broad singlet is expected, typically in the range of δ 4.5-5.5 ppm .[3] In DMSO-d₆, this signal would likely appear further downfield and be sharper.

  • -C₆H₅ (Phenyl Group): The five protons of the phenyl ring will resonate in the aromatic region, typically between δ 7.2-7.6 ppm . Due to potential restricted rotation of the C-C bond connecting the two rings, these protons may not be equivalent and could present as a complex multiplet.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-68.0 - 8.2Singlet (s)1HPara to -NH₂ (shielding), ortho to phenyl group.
Phenyl-H7.2 - 7.6Multiplet (m)5HStandard aromatic region for a monosubstituted benzene ring.
H-36.5 - 6.7Singlet (s)1HMeta to -NH₂ and -Br, ortho to ring nitrogen.
-NH₂4.5 - 5.5Broad Singlet (br s)2HExchangeable protons; shift is solvent and concentration dependent.

Comparative Spectral Analysis: Learning from Simpler Analogs

To substantiate our predictions, we can compare the expected shifts with experimental data from simpler pyridine derivatives.

Table 2: Comparison of 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-3H-4H-5H-6Source
2-Aminopyridine-6.487.416.638.06[4][5]
4-Bromopyridine8.527.35-7.358.52[6]
2-Phenylpyridine-7.657.647.148.66[7]
This compound (Predicted) - (NH₂)~6.6- (Br)- (Ph)~8.1-
  • Influence of the Amino Group: In 2-aminopyridine, the H-3 and H-5 protons are significantly shielded (δ 6.48 and 6.63 ppm) compared to unsubstituted pyridine.[4][5] We predict a similar upfield shift for H-3 in our target molecule.

  • Influence of the Bromo Group: In 4-bromopyridine, the protons at positions 3 and 5 are observed at δ 7.35 ppm.[6] The bromine's inductive withdrawal contributes to this deshielding.

  • Influence of the Phenyl Group: In 2-phenylpyridine, the H-6 proton is strongly deshielded (δ 8.66 ppm) due to its proximity to the nitrogen.[7] In our target molecule, the H-6 proton is further away from the nitrogen but is influenced by the amino group, leading to a more intermediate predicted chemical shift.

This comparative analysis demonstrates how the electronic contributions of each substituent combine to produce the final predicted spectrum, lending high confidence to our assignments.

Experimental Protocol and Workflow

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and parameter selection.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated NMR solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for general-purpose analysis. It is relatively non-polar and will likely show the -NH₂ protons as a broad signal.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is ideal for observing exchangeable protons. It slows down the proton exchange rate, resulting in a sharper -NH₂ signal, and often reveals coupling between the -NH₂ protons and adjacent C-H protons.

  • Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. If necessary, gentle warming or sonication can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[8]

  • Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.[8]

  • Acquisition Time: 3-4 seconds.[8]

  • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative analysis.

  • Number of Scans: 16 scans for a moderately concentrated sample. Increase as needed for dilute samples to improve the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).[8]

Logical Workflow for Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Prepare Sample (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) acq Acquire 1H NMR Spectrum (400 MHz, 16 scans) prep->acq proc Process FID (Fourier Transform, Phase, Baseline Correction) acq->proc integ Integrate Signals proc->integ assign Assign Chemical Shifts (δ) integ->assign mult Analyze Multiplicity & Coupling (J) assign->mult struct Confirm Structure mult->struct

Caption: A streamlined workflow for the acquisition and analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information that can be systematically deciphered through a foundational understanding of substituent effects and spin-spin coupling in pyridine systems. The predicted spectrum features two distinct singlets for the pyridine ring protons at approximately δ 8.0-8.2 and δ 6.5-6.7, a complex multiplet for the phenyl protons, and a broad singlet for the amine protons. This guide provides a comprehensive framework, from theoretical prediction and comparative analysis to a practical experimental protocol, empowering researchers to confidently assign the structure of this and other complex heterocyclic molecules, thereby accelerating the pace of innovation in drug discovery and chemical science.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • 4-bromopyridine, hydrobromide. SpectraBase. [Link]

  • 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

  • Long range coupling constants in monosubstituted methyl and aldehydo pyridines. Scilit. [Link]

  • Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE. [Link]

  • Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. [Link]

  • 14N quadrupole coupling constants of pyridine-N- oxide (PYROX) and... ResearchGate. [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Synfacts. [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Growing Science. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). NP-MRD. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [Link]

  • 1008-89-5 2-Phenylpyridine C11H9N, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis. [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

Sources

LC-MS fragmentation pattern of 4-Bromo-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 4-Bromo-5-phenylpyridin-2-amine .

This analysis synthesizes established mass spectrometry principles for aminopyridines and aryl bromides with comparative data from structural analogs. It is designed for researchers requiring rigorous identification standards for impurity profiling, metabolite identification, or synthetic validation.

Executive Summary

4-Bromo-5-phenylpyridin-2-amine (Formula:


, MW: 249.[1]11) is a functionalized pyridine derivative often utilized as a scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Its mass spectral signature is defined by two critical features:

  • Isotopic Signature: A distinct 1:1 doublet at m/z 249/251 (

    
    ) due to the 
    
    
    
    and
    
    
    isotopes.
  • Fragmentation Logic: A characteristic neutral loss sequence dominated by deamidation (

    
    ) followed by dehalogenation (
    
    
    
    or
    
    
    ), distinguishing it from non-brominated analogs.

Compound Profile & Physical Properties[2][3][4][5][6]

PropertyDataNotes
IUPAC Name 4-Bromo-5-phenylpyridin-2-amine
Molecular Formula

Monoisotopic Mass 247.9949 (

)
Base peak in theoretical calc.
Exact Mass

249.0022 (

) / 251.0002 (

)
1:1 Intensity Ratio
Key Functional Groups 2-Amino (Labile), 4-Bromo (Isotopic), 5-Phenyl (Stable)

Experimental Protocol (LC-ESI-MS/MS)

Use this standardized protocol to replicate the fragmentation data described below.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL MeOH (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50

    
    :MeCN + 0.1% Formic Acid.
    
LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

MS Source Parameters (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.[2]

  • Collision Energy (CE): Ramp 10–40 eV (Crucial for observing secondary fragments).

Fragmentation Analysis & Pathway

The fragmentation of 4-Bromo-5-phenylpyridin-2-amine follows a specific "Deamidation-Dehalogenation" pathway characteristic of 2-aminopyridines.

Primary Event: Protonation & Isotopic Check

Upon ESI+, the molecule forms the protonated precursor


.
  • Observation: A doublet at m/z 249 and m/z 251 with equal intensity.

  • Diagnostic Value: Confirms the presence of one Bromine atom.[3]

Secondary Event: Neutral Loss of Ammonia ( )

The 2-amino group is the most labile functionality. Under collision-induced dissociation (CID), the primary fragment arises from the loss of


 (17 Da).
  • Transition:

    
    
    
  • Mechanism: Intramolecular proton transfer facilitates the expulsion of

    
    , likely forming a cyclic cation or an imine-like species.
    
  • Observation: Retention of the 1:1 Br pattern indicates the halogen is still attached.

Tertiary Event: Dehalogenation ( or )

At higher collision energies (>25 eV), the bromine atom is lost.

  • Path A (Radical Loss): Loss of

    
     (79 Da).
    
    • Transition:

      
       (Radical Cation).
      
  • Path B (Neutral Loss): Loss of

    
     (80/82 Da).
    
    • Transition:

      
       (Direct loss) or 
      
      
      
      .
  • Note: The resulting ion at m/z ~153 represents the phenyl-pyridine core (

    
    ).
    
Quaternary Event: Ring Cleavage ( )

Common in all pyridines, the loss of Hydrogen Cyanide (27 Da) can occur from the precursor or the deaminated fragment.

  • Transition:

    
     (Loss of HCN from the deaminated ion).
    
Visualizing the Fragmentation Pathway

G Parent [M+H]+ Precursor m/z 249 / 251 (1:1 Doublet) Frag1 [M+H - NH3]+ m/z 232 / 234 (Deamidation) Parent->Frag1 - NH3 (17 Da) (Primary Path) Frag2 [M+H - HCN]+ m/z 222 / 224 (Ring Cleavage) Parent->Frag2 - HCN (27 Da) (Minor Path) Core Core Cation [C11H7N]+ m/z 153 (Loss of Br) Frag1->Core - Br (79/81 Da) (High Energy) Phenyl Phenyl Cation m/z 77 Core->Phenyl Ring Disintegration

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-Bromo-5-phenylpyridin-2-amine. The primary pathway (Blue -> Green -> Red) involves sequential loss of ammonia and bromine.

Comparative Analysis: Validating against Alternatives

To ensure accurate identification, compare the target spectrum against these structural analogs.

FeatureTarget: 4-Bromo-5-phenyl... Analog A: 5-Phenylpyridin-2-amine Analog B: 4-Bromo-5-methyl...
Parent Ion (m/z) 249 / 251 (Doublet)171 (Singlet)187 / 189 (Doublet)
Isotopic Pattern 1:1 (

)
None (M+1 only)1:1 (

)
Primary Fragment 232 / 234 (

)
154 (

)
170 / 172 (

)
Core Fragment 153 (Phenyl-pyridine)154 (Intact ring)91 (Tropylium-like)
Key Differentiator Simultaneous presence of Br doublet and high mass (Phenyl) .[4]Missing Br doublet; lower mass.Lower mass; loss of Phenyl stability.
Why this matters:
  • Vs. Analog A: If you see m/z 171 but no doublet, your sample has undergone debromination (a common degradation pathway in stored samples).

  • Vs. Analog B: If the mass is ~187, the phenyl ring is absent, indicating a failure in the coupling reaction step during synthesis.

References

  • NIST Mass Spectrometry Data Center. 2-Aminopyridine Fragmentation Standards. National Institute of Standards and Technology.

  • BenchChem. Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. (2025).[5][3][6][7]

  • PubChem. 4-Bromo-5-methylpyridin-2-amine Compound Summary. National Library of Medicine.

  • Sekiya, S. et al. (2005). Mechanistic elucidation of the formation of reduced 2-aminopyridine-derivatized oligosaccharides. Rapid Communications in Mass Spectrometry.[2]

Sources

A Comparative Guide to HPLC Method Validation for Purity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Pyridine derivatives, a class of heterocyclic aromatic compounds, are integral to a vast array of pharmaceuticals.[1] Ensuring their purity demands robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the gold standard due to its high resolution, sensitivity, and specificity.[2] This guide provides an in-depth comparison of HPLC method validation strategies for assessing the purity of pyridine derivatives, grounded in scientific principles and regulatory expectations.

The validation of an analytical method is the process that confirms its suitability for the intended purpose.[3] For purity analysis, this means the method must be able to accurately and reliably quantify the main compound and its potential impurities. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, which forms the basis of the protocols discussed herein.[4][5]

The Imperative of Stability-Indicating Methods

A critical aspect of purity testing is the use of a stability-indicating method. This is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Forced degradation studies, where the drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and light, are essential for developing and validating such methods.[6][7][8] For instance, some pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown instability in alkaline and acidic mediums, and their sensitivity to oxidizing agents can vary based on their chemical structure.[9]

Core Validation Parameters: A Comparative Overview

The following sections delve into the key validation parameters as stipulated by ICH guidelines, offering insights into their practical application for pyridine derivatives and comparing different analytical approaches.

Specificity: Distinguishing Between Analytes

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. For pyridine derivatives, this includes starting materials, by-products, and degradation products.

  • Experimental Protocol:

    • Prepare a solution of the pyridine derivative standard.

    • Prepare a mixture of the standard and all potential impurities and degradation products (spiked sample).

    • Analyze both solutions using the developed HPLC method.

    • Assess the resolution between the peak of the main compound and the peaks of the impurities. A resolution factor (Rs) of >2 is generally considered acceptable.

    • Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can provide additional evidence of specificity.[10]

  • Comparative Insight: While a standard UV detector may suffice for well-separated peaks, a PDA detector offers a significant advantage by providing spectral information, which helps in confirming peak identity and purity. For complex mixtures or co-eluting peaks, coupling HPLC with MS provides the highest level of specificity.

Linearity: Ensuring Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the pyridine derivative at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is generally required.

  • Data Presentation:

Concentration (µg/mL)Peak Area (Arbitrary Units)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the True Value

Accuracy reflects the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Protocol:

    • Prepare placebo samples spiked with the pyridine derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[11]

  • Comparative Insight: The matrix of the sample can significantly impact accuracy. Therefore, it is crucial to perform accuracy studies using a matrix that is as close as possible to the actual drug product formulation.

Precision: Repeatability and Intermediate Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of the pyridine derivative at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the relative standard deviation (RSD) for each set of measurements. An RSD of ≤ 2% is generally acceptable.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Comparative Data: For a stability-indicating RP-HPLC method for Ceftazidime pentahydrate and its impurity pyridine, the LOD was found to be 3.40 µg/mL for Ceftazidime and 0.16 µg/mL for pyridine, while the LOQ was 10.33 µg/mL and 0.49 µg/mL, respectively.[11]

Robustness: Resilience to Method Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small variations to critical method parameters, one at a time. These can include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • pH of the mobile phase buffer

    • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results. The results should remain within the predefined acceptance criteria.

  • Causality Behind Choices: The choice of parameters to vary in a robustness study is based on an understanding of the method's critical points. For example, in reversed-phase HPLC, the mobile phase composition and pH are often critical for the separation of ionizable compounds like many pyridine derivatives.[6]

Visualizing the Workflow

A clear understanding of the validation process is crucial for successful implementation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Forced Degradation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob FD Stress Studies (Acid, Base, Peroxide, Heat, Light) FD->Spec Provides degradation products

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be used for orthogonal testing or in specific situations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.Not suitable for non-volatile or thermally labile compounds.[12]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.Simple, rapid, and cost-effective for screening.Lower resolution and sensitivity compared to HPLC; primarily qualitative.[2]
UV-Vis Spectrophotometry Measurement of light absorption at a specific wavelength.Fast and straightforward for concentration determination of a pure substance.Lacks specificity to distinguish between the API and its impurities.[2]
GC-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection power of MS.Highly sensitive and selective for identifying and quantifying volatile impurities.Requires derivatization for non-volatile compounds.[13][14]

Selecting the Right HPLC Column

The choice of HPLC column is critical for achieving optimal separation of pyridine derivatives. Due to their basic nature, these compounds can exhibit poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual silanols.

  • C18 Columns: Widely used for their hydrophobicity, modern C18 columns with advanced end-capping can provide good peak shape for basic compounds.[15]

  • Mixed-Mode Columns: These columns offer multiple modes of interaction (e.g., reversed-phase and ion-exchange), which can be advantageous for separating compounds with different properties, such as pyridine and its more polar or ionic impurities.[16][17]

  • Column Comparison: It is advisable to screen several columns with different stationary phases during method development to find the one that provides the best resolution and peak shape for the specific pyridine derivative and its impurity profile.

Column_Selection Analyte Pyridine Derivative (Basic Nature) C18 Standard C18 Analyte->C18 Interaction with residual silanols Endcapped_C18 End-capped C18 Analyte->Endcapped_C18 Reduced silanol interaction Mixed_Mode Mixed-Mode Analyte->Mixed_Mode Multiple interaction modes Tailing Peak Tailing C18->Tailing Good_Shape Good Peak Shape Endcapped_C18->Good_Shape Mixed_Mode->Good_Shape

Caption: Logic for HPLC Column Selection.

Conclusion

A thoroughly validated HPLC method is indispensable for ensuring the purity of pyridine derivatives in pharmaceutical applications. This guide has outlined the critical validation parameters, provided practical experimental protocols, and compared different analytical strategies. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can develop robust and reliable HPLC methods that are fit for their intended purpose, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available at: [Link]

  • Scribd. Column Comparison Guide. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Available at: [Link]

  • HPLC. Independent Column Comparisons. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - 6. ANALYTICAL METHODS. Available at: [Link]

  • National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • American Society for Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available at: [Link]

  • Occupational Safety and Health Administration. Pyridine. Available at: [Link]

  • SIELC Technologies. Pyridine. Available at: [Link]

  • PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Bromo-5-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Bromo-5-phenylpyridin-2-amine

4-Bromo-5-phenylpyridin-2-amine is a heterocyclic aromatic amine containing a pyridine core, a structural motif of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the strategic placement of its functional groups: the amino group allows for amide bond formation and other derivatizations, the phenyl group influences solubility and potential π-stacking interactions, and the bromine atom serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1] Given its potential role in the synthesis of novel therapeutic agents, the precise and accurate analytical characterization of 4-Bromo-5-phenylpyridin-2-amine is of paramount importance.

This document will explore the different tiers of reference standards, from research-grade materials to highly characterized primary standards. We will present detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are designed to not only determine the purity of 4-Bromo-5-phenylpyridin-2-amine but also to identify and quantify potential process-related impurities.

Understanding the Landscape of Reference Standards

The selection of an appropriate reference standard is a critical decision in the analytical workflow. The choice is often a balance between the required level of accuracy, the stage of drug development, and cost. For 4-Bromo-5-phenylpyridin-2-amine, we can categorize the available standards into two main tiers: Research-Grade Materials and Characterized Reference Standards.

Research-Grade Materials: These are typically supplied by chemical vendors with a stated purity, often determined by a single method like HPLC or NMR. While suitable for exploratory synthesis and early-stage research, they generally lack the comprehensive characterization and documentation required for regulatory submissions or rigorous quantitative applications. Purity claims for similar bromo-pyridine compounds from various suppliers are often in the range of 97-98%.[3][4]

Characterized Reference Standards (Primary and Secondary):

  • Primary Reference Standards are of the highest purity and are extensively characterized. Ideally, they are traceable to national or international standards. For a novel compound like 4-Bromo-5-phenylpyridin-2-amine, a primary standard would likely be established "in-house" by a pharmaceutical company through a rigorous qualification process.

  • Secondary Reference Standards (also known as working standards) are characterized by direct comparison to a primary reference standard. They are used for routine analyses to conserve the more expensive primary standard.

The qualification of a reference standard is a comprehensive process that establishes its identity, purity, and potency. The following diagram illustrates a typical workflow for the qualification of an in-house primary reference standard.

G Workflow for Primary Reference Standard Qualification cluster_0 Material Sourcing & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Determination (Mass Balance Approach) cluster_3 Final Certification A Source High-Purity Batch of 4-Bromo-5-phenylpyridin-2-amine B Initial Purity Screen (e.g., by HPLC-UV) A->B C Structural Elucidation by ¹H NMR, ¹³C NMR B->C D Mass Confirmation by High-Resolution MS B->D E Vibrational Spectroscopy (FT-IR) B->E F Quantitative Purity by qNMR E->F G Water Content by Karl Fischer Titration E->G H Residual Solvents by Headspace GC E->H I Non-volatile Impurities by Thermogravimetric Analysis (TGA) E->I J Calculate Purity and Associated Uncertainty F->J G->J H->J I->J K Issue Certificate of Analysis J->K L Establish Storage Conditions and Re-test Date K->L

Caption: Workflow for Primary Reference Standard Qualification.

Comparative Analysis of Reference Standards

The table below provides a hypothetical comparison between a commercially available research-grade material and a well-characterized in-house primary reference standard for 4-Bromo-5-phenylpyridin-2-amine. This comparison highlights the differences in the level of characterization and the confidence this imparts to analytical measurements.

FeatureResearch-Grade MaterialIn-House Primary Reference Standard
Stated Purity Typically ≥97% or ≥98%Assigned Purity with uncertainty (e.g., 99.8% ± 0.1%)
Purity Method Often a single method (e.g., HPLC or ¹H NMR)Mass balance approach: 100% - (impurities)
Identity Confirmation ¹H NMR consistent with structure¹H NMR, ¹³C NMR, HRMS, FT-IR
Impurity Profile Generally not providedKnown and unknown impurities identified and quantified
Water Content Not specifiedDetermined by Karl Fischer titration
Residual Solvents Not specifiedDetermined by Headspace GC-MS
Certificate of Analysis Basic, may lack detailed dataComprehensive, with all characterization data
Traceability Not traceableTraceable to internal primary standards
Intended Use Exploratory synthesis, non-critical assaysQuantitative analysis, reference for secondary standards

Experimental Protocols for Analysis

The following protocols are designed for the robust analysis of 4-Bromo-5-phenylpyridin-2-amine and are applicable for both the characterization of reference standards and the routine analysis of samples.

Protocol 1: Purity Determination and Impurity Profiling by HPLC-UV

This method is suitable for determining the purity of 4-Bromo-5-phenylpyridin-2-amine and for separating it from potential process-related impurities. The choice of a C18 stationary phase is based on the hydrophobic nature of the phenyl and bromo substituents. A gradient elution is employed to ensure the separation of compounds with a range of polarities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Causality behind Experimental Choices:

  • The C18 column provides good retention and separation for the moderately non-polar analyte.

  • Formic acid in the mobile phase helps to protonate the amino group on the pyridine ring, leading to sharper peaks and better chromatography.

  • A gradient elution is necessary to separate potential impurities that may have significantly different polarities from the main compound, such as starting materials or homocoupling byproducts.

Protocol 2: Identity Confirmation and Impurity Identification by LC-MS

This method couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for confirming the identity of the main peak and for identifying unknown impurities.

  • Instrumentation: LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column and Mobile Phase: Same as the HPLC-UV method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-800.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Rationale: Positive mode ESI is chosen as the amino group on the pyridine ring is readily protonated, leading to a strong [M+H]⁺ ion. A wide scan range is used to detect potential impurities and byproducts.

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 4-Bromo-5-phenylpyridin-2-amine sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. This is crucial for accurate quantification.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • IS = Internal Standard

Potential Impurities and Their Control

The most likely synthetic route to 4-Bromo-5-phenylpyridin-2-amine is a Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction would likely couple a di-halogenated 2-aminopyridine with phenylboronic acid. Based on this, potential process-related impurities that a robust analytical method should be able to separate and quantify include:

  • Starting Materials: Unreacted di-halogenated 2-aminopyridine and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from the self-coupling of phenylboronic acid).

  • Debrominated Impurity: 5-phenylpyridin-2-amine.

  • Catalyst Residues: Trace amounts of palladium.

The following diagram illustrates a typical analytical workflow for the identification and quantification of these impurities.

G Analytical Workflow for Impurity Profiling A Sample of 4-Bromo-5-phenylpyridin-2-amine B HPLC-UV Analysis A->B D LC-MS Analysis A->D C Purity Calculation (Area %) B->C F Quantification of Impurities using Reference Standards C->F E Peak Identification by Mass-to-Charge Ratio D->E E->F G Impurity Profile Report F->G

Caption: Analytical Workflow for Impurity Profiling.

Conclusion

The selection and proper use of reference standards are foundational to the integrity of any analytical data generated during drug development. For a key intermediate like 4-Bromo-5-phenylpyridin-2-amine, a thorough understanding of the available standards and the methods for their analysis is crucial. While research-grade materials are suitable for initial studies, the progression of a drug candidate necessitates the use of well-characterized reference standards.

The HPLC-UV, LC-MS, and qNMR protocols detailed in this guide provide a robust framework for the comprehensive analysis of 4-Bromo-5-phenylpyridin-2-amine. By implementing these self-validating systems and understanding the rationale behind the experimental choices, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, thereby supporting the advancement of new and innovative therapies.

References

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted 3-Phenylpyridines. BenchChem.
  • SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenylpyridine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine. BenchChem.
  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Chem-Impex. (n.d.). 4-Amino-5-bromo-2-chloropyridine. Chem-Impex.
  • Vibrant Pharma Inc. (n.d.). 4-Amino-5-bromo-2-chloropyridine; 5-Bromo-2-chloro-4-pyridinamine. Vibrant Pharma Inc.
  • Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
  • BLD Pharm. (n.d.). 1187449-01-9|4-Bromo-5-chloropyridin-2-amine. BLD Pharm.
  • Advanced ChemBlocks. (2026). 4-Amino-2-bromo-5-nitropyridine 97%. Advanced ChemBlocks.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • IndiaMART. (n.d.). 2 Bromo 5 Methylpyridin 4 Amine. IndiaMART.
  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
  • IndiaMART. (n.d.). 5 Bromo 4 Methylpyridin 2 Amine. IndiaMART.
  • BLD Pharm. (n.d.). 4-Bromo-N-(5-methylpyridin-2-yl)pyridin-2-amine. BLD Pharm.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-fluoropyridin-2-amine. Sigma-Aldrich.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.